CCR3 antagonist 1
Description
Properties
IUPAC Name |
2-[2-[2-[[(2S)-4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]methylamino]-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O4S2/c20-15-2-1-12(5-16(15)21)8-24-3-4-28-14(9-24)7-22-17(25)11-30-19-23-13(10-29-19)6-18(26)27/h1-2,5,10,14H,3-4,6-9,11H2,(H,22,25)(H,26,27)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXNXHODSIQDRT-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)CSC3=NC(=CS3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)CSC3=NC(=CS3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Development of CCR3 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 3 (CCR3) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes.[1][2][3] Its primary ligands include eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26).[4] The central role of the CCR3-eotaxin axis in allergic inflammation has positioned it as a key therapeutic target for diseases such as asthma, allergic rhinitis, and atopic dermatitis.[5] This technical guide provides an in-depth overview of the discovery and development of small molecule CCR3 antagonists, detailing the associated signaling pathways, experimental methodologies, and a summary of key compounds.
The CCR3 Signaling Pathway
CCR3 activation by its chemokine ligands initiates a cascade of intracellular signaling events primarily through its coupling to the Gαi subunit of the heterotrimeric G protein complex. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. More critically for its pro-inflammatory functions, the dissociation of the Gβγ subunits from Gαi triggers downstream signaling cascades.
Key signaling events following CCR3 activation include:
-
Phospholipase C (PLC) Activation: The Gβγ subunits activate PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a crucial second messenger that contributes to cellular activation and chemotaxis.
-
MAPK Pathway Activation: CCR3 signaling also activates the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38. These pathways are essential for processes such as cell migration, degranulation, and cytokine production.
-
β-Arrestin Recruitment: Upon ligand binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the intracellular domains of CCR3, β-arrestin proteins are recruited to the receptor. This leads to receptor desensitization and internalization, which terminates G protein-mediated signaling. However, β-arrestin can also act as a scaffold for other signaling molecules, initiating G protein-independent signaling pathways. The development of "biased antagonists" that selectively block G protein signaling while allowing or even promoting β-arrestin-mediated receptor internalization is an area of active research to potentially avoid the development of drug tolerance.
The Discovery and Development Workflow
The journey of a CCR3 antagonist from a concept to a potential therapeutic follows a well-defined, multi-stage process typical for small molecule GPCR drug discovery.
Key Experimental Protocols
The development of CCR3 antagonists relies on a suite of in vitro and in vivo assays to determine potency, selectivity, and efficacy.
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a test compound for the CCR3 receptor. It measures the ability of a compound to displace a radiolabeled ligand from the receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing human CCR3 (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of a radiolabeled CCR3 ligand (e.g., [¹²⁵I]-eotaxin-1) with the cell membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Incubate at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).
-
To determine non-specific binding, a parallel set of wells is incubated with a high concentration of an unlabeled known CCR3 ligand.
-
-
Separation and Detection:
-
Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C). The membranes with the bound radioligand are trapped on the filter.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of a CCR3 antagonist to block the increase in intracellular calcium triggered by an agonist.
Methodology:
-
Cell Preparation:
-
Seed CCR3-expressing cells into a black-walled, clear-bottom 96- or 384-well plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid to prevent dye leakage.
-
Incubate for approximately 1 hour at 37°C to allow for dye uptake.
-
-
Assay Procedure:
-
Place the cell plate into a fluorescent imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements.
-
Add varying concentrations of the test antagonist to the wells and incubate for a short period.
-
Stimulate the cells by adding a fixed concentration of a CCR3 agonist (e.g., eotaxin-1) that elicits a submaximal response (EC80).
-
Measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Plot the agonist-induced fluorescence response against the log concentration of the antagonist.
-
Determine the IC50 value of the antagonist for the inhibition of the calcium response.
-
In Vitro Eosinophil Chemotaxis Assay
This assay directly assesses the ability of a CCR3 antagonist to inhibit the migration of eosinophils towards a chemoattractant.
Methodology:
-
Eosinophil Isolation:
-
Isolate eosinophils from the peripheral blood of healthy or allergic donors using techniques such as negative selection with immunomagnetic beads.
-
-
Chemotaxis Assay:
-
Use a multi-well chemotaxis chamber (e.g., a Boyden chamber) with a porous membrane (typically 5 µm pores) separating the upper and lower wells.
-
Place a solution containing a CCR3 agonist (e.g., eotaxin-1) in the lower wells.
-
In the upper wells, add the isolated eosinophils that have been pre-incubated with varying concentrations of the CCR3 antagonist or vehicle control.
-
Incubate the chamber at 37°C in a humidified CO2 incubator for a period that allows for cell migration (e.g., 1-3 hours).
-
-
Quantification of Migration:
-
After incubation, remove the membrane and stain the migrated cells on the lower side of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using flow cytometry.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control.
-
Determine the IC50 value for the inhibition of eosinophil migration.
-
In Vivo Ovalbumin (OVA)-Induced Asthma Mouse Model
This is a widely used preclinical model to evaluate the efficacy of CCR3 antagonists in a relevant disease setting.
Methodology:
-
Sensitization:
-
Sensitize mice (e.g., BALB/c strain) by intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide (alum) on days 0 and 14.
-
-
Drug Administration:
-
Administer the CCR3 antagonist or vehicle control to the sensitized mice via a clinically relevant route (e.g., oral gavage) at a specified time before the allergen challenge.
-
-
Allergen Challenge:
-
On subsequent days (e.g., days 28, 29, and 30), challenge the mice with an aerosolized solution of OVA for a defined period (e.g., 20-30 minutes) using a nebulizer.
-
-
Assessment of Airway Inflammation and Hyperresponsiveness:
-
Bronchoalveolar Lavage (BAL): 24-48 hours after the final challenge, perform a BAL to collect cells from the airways. Perform differential cell counts to quantify the number of eosinophils and other inflammatory cells.
-
Lung Histology: Perfuse and fix the lungs for histological analysis. Stain lung sections with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to a bronchoconstrictor agent like methacholine using techniques such as invasive or non-invasive plethysmography.
-
-
Data Analysis:
-
Compare the extent of eosinophilic inflammation, mucus production, and AHR in the antagonist-treated group to the vehicle-treated group to determine the in vivo efficacy of the compound.
-
Quantitative Data for Selected CCR3 Antagonists
Numerous small molecule CCR3 antagonists have been developed and characterized. The table below summarizes key quantitative data for some of the notable compounds.
| Compound | Chemical Class | Assay Type | Species | Potency (IC50/Ki) | Reference |
| DPC168 | (N-ureidoalkyl)benzylpiperidine | Eotaxin-induced Chemotaxis | Human | 10-60 pM (IC50) | |
| Eotaxin-induced Chemotaxis | Mouse | 41 nM (IC50) | |||
| GW766994 | N/A | N/A | Human | >90% receptor occupancy in clinical trials | |
| UCB35625 (J113863) | N/A | CCR3-Eotaxin Chemotaxis | Transfected Cells | 93.7 nM (IC50) | |
| CCR1-MIP-1α Chemotaxis | Transfected Cells | 9.6 nM (IC50) | |||
| Compound 1b | 2-(benzothiazolethio)acetamide | ¹²⁵I-Eotaxin Binding | Human (CHO cells) | 2.3 nM (IC50) | |
| Eotaxin-induced Ca²⁺ Mobilization | Human Eosinophils | 27 nM (IC50) | |||
| RANTES-induced Ca²⁺ Mobilization | Human Eosinophils | 13 nM (IC50) | |||
| SB328437 | N/A | N/A | N/A | N/A | |
| AKST4290 | N/A | N/A | Human | N/A | |
| AZD3778 | Small Molecule | ¹²⁵I-eotaxin-1 Binding | Human (K562 cells) | 6.3 nM (Ki) |
N/A: Not available in the cited sources.
Clinical Development and Future Perspectives
Despite promising preclinical data, the clinical development of CCR3 antagonists has been challenging. Several compounds, including GW766994, have been evaluated in clinical trials for asthma but failed to demonstrate significant clinical efficacy in reducing airway eosinophilia, although some modest improvements in airway hyperresponsiveness were observed. The reasons for this disconnect between preclinical and clinical results are likely multifactorial and may include species differences, the complexity of the inflammatory cascade in human asthma, and the potential for drug tolerance with unbiased antagonists.
The development of biased CCR3 antagonists that promote receptor internalization without activating G protein signaling pathways is a promising strategy to overcome some of these limitations. Additionally, exploring the role of CCR3 in other diseases with eosinophilic or mast cell involvement, such as eosinophilic esophagitis and certain cancers, may open new therapeutic avenues for this class of drugs.
Conclusion
The discovery and development of CCR3 antagonists represent a focused effort to target a key driver of allergic inflammation. A comprehensive understanding of the CCR3 signaling pathway and the application of a robust suite of in vitro and in vivo assays are critical for the identification and optimization of potent and selective antagonists. While clinical success has been elusive to date, ongoing research into biased antagonism and the exploration of new therapeutic indications may yet unlock the full potential of targeting CCR3.
References
An In-Depth Technical Guide to the Pharmacodynamics of CCR3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of C-C chemokine receptor 3 (CCR3) antagonists, a class of molecules with significant therapeutic potential for allergic and inflammatory diseases. Given that "CCR3 antagonist 1" is a placeholder, this document synthesizes data from several well-characterized small molecule CCR3 antagonists, including YM-344031, SB-328437, and UCB35625, to provide a representative and detailed understanding of this drug class.
Introduction to CCR3 and Its Role in Inflammation
The C-C chemokine receptor 3 (CCR3) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes.[1] Its endogenous ligands include several chemokines, most notably eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26).[2] The interaction between these chemokines and CCR3 triggers a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, degranulation, and the release of pro-inflammatory mediators.[1][2] Consequently, the CCR3 signaling pathway is a key driver in the pathophysiology of various allergic and inflammatory conditions, including asthma, allergic rhinitis, and atopic dermatitis.[3]
CCR3 antagonists are compounds designed to block the binding of eotaxins and other chemokines to the CCR3 receptor, thereby inhibiting its activation and downstream signaling. This mechanism of action effectively reduces the migration and activation of inflammatory cells to target tissues, mitigating the inflammatory response.
Quantitative Pharmacodynamics of Representative CCR3 Antagonists
The following tables summarize the in vitro and in vivo pharmacodynamic properties of several well-studied CCR3 antagonists. These data provide a quantitative basis for comparing the potency and efficacy of these compounds.
Table 1: In Vitro Potency of CCR3 Antagonists
| Compound | Assay Type | Ligand | Cell Type/Preparation | IC50 (nM) | Reference(s) |
| YM-344031 | Ligand Binding | Eotaxin-1 | Human CCR3-expressing cells | 3.0 | |
| Ligand Binding | RANTES | Human CCR3-expressing cells | 16.3 | ||
| Ca2+ Flux | Eotaxin-1 | Human CCR3-expressing cells | 5.4 | ||
| Chemotaxis | Eotaxin-1 | Human CCR3-expressing cells | 19.9 | ||
| SB-328437 | Ligand Binding | Eotaxin-1 | Not Specified | 4.5 | |
| Ca2+ Mobilization | Eotaxin-1 | Not Specified | 38 | ||
| Ca2+ Mobilization | Eotaxin-2 | Not Specified | 35 | ||
| Ca2+ Mobilization | MCP-4 | Not Specified | 20 | ||
| UCB35625 | Chemotaxis | Eotaxin-1 | CCR3 Transfectants | 93.8 | |
| HIV-1 Entry | HIV-1 isolate 89.6 | NP-2 cells | 57 | ||
| DPC-168 | Chemotaxis | Not Specified | Eosinophils | 41 |
Table 2: In Vivo Efficacy of CCR3 Antagonists
| Compound | Animal Model | Effect | Dosage | Reference(s) |
| YM-344031 | Cynomolgus Monkey | Inhibition of eotaxin-1-induced eosinophil shape change | 1-10 mg/kg (oral) | |
| Mouse Allergy Model | Prevention of immediate and late-phase allergic skin reactions | 100 mg/kg (oral) | ||
| SB-328437 | Winnie Murine Model of Spontaneous Chronic Colitis | Attenuation of disease activity and gross morphological damage to the inflamed intestines | Not Specified | |
| Winnie Murine Model of Spontaneous Chronic Colitis | Reduction of eosinophils and their regulatory molecules in the inflamed colon and circulation | Not Specified |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CCR3 signaling pathway and a general workflow for the pharmacodynamic evaluation of CCR3 antagonists.
Caption: CCR3 Signaling Pathway.
Caption: Experimental Workflow for CCR3 Antagonist Evaluation.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used in the pharmacodynamic characterization of CCR3 antagonists. These should be optimized for specific compounds and experimental conditions.
Objective: To determine the binding affinity (Ki) of a test compound for the CCR3 receptor.
Materials:
-
Human CCR3-expressing cell membranes (e.g., from HEK293 or CHO cells)
-
Radioligand (e.g., [125I]eotaxin-1)
-
Test compound and unlabeled eotaxin-1
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Prepare serial dilutions of the test compound and a saturating concentration of unlabeled eotaxin-1 (for determining non-specific binding).
-
In a 96-well plate, combine the CCR3-expressing cell membranes, radioligand, and either buffer (for total binding), unlabeled eotaxin-1 (for non-specific binding), or the test compound.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki using the Cheng-Prusoff equation.
Objective: To measure the functional inhibition of CCR3-mediated intracellular calcium release by a test compound.
Materials:
-
Human CCR3-expressing cells (e.g., HEK293 or CHO)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Eotaxin-1
-
Test compound
-
Fluorometric Imaging Plate Reader (FLIPR)
Protocol:
-
Seed the CCR3-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution. Incubate for a specified time at 37°C.
-
Prepare a plate with serial dilutions of the test compound and another plate with a concentration of eotaxin-1 that elicits a submaximal response (e.g., EC80).
-
Place both the cell plate and the compound/agonist plates into the FLIPR instrument.
-
Initiate the assay by adding the test compound to the cells and record the fluorescence for a short period to assess for agonist activity.
-
Then, add eotaxin-1 to the wells and continue to record the fluorescence to measure the inhibitory effect of the test compound on the eotaxin-1-induced calcium flux.
-
Analyze the data to determine the IC50 of the test compound.
Objective: To assess the ability of a test compound to inhibit the migration of CCR3-expressing cells towards a chemoattractant.
Materials:
-
CCR3-expressing cells (e.g., primary eosinophils or a CCR3-transfected cell line)
-
Boyden chamber apparatus with a porous membrane (e.g., 5 µm pores)
-
Chemoattractant (e.g., eotaxin-1)
-
Test compound
-
Assay medium (e.g., RPMI with 0.1% BSA)
-
Cell staining reagents (e.g., Diff-Quik)
Protocol:
-
Pre-treat the CCR3-expressing cells with various concentrations of the test compound or vehicle control.
-
Add the chemoattractant to the lower wells of the Boyden chamber.
-
Place the porous membrane over the lower wells.
-
Add the pre-treated cells to the upper chamber.
-
Incubate the chamber at 37°C in a humidified incubator for a sufficient time to allow for cell migration.
-
After incubation, remove the upper chamber and wipe the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound and determine the IC50.
Conclusion
The pharmacodynamic characterization of CCR3 antagonists reveals a class of potent inhibitors of eosinophil and other inflammatory cell functions. The data presented for representative compounds demonstrate their ability to effectively block CCR3-mediated signaling and cellular responses both in vitro and in vivo. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of novel CCR3 antagonists for the treatment of a range of allergic and inflammatory diseases. The continued refinement of these molecules holds significant promise for providing new therapeutic options for patients with these conditions.
References
The Role of CCR3 Antagonism in Eosinophil Recruitment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eosinophils are granulocytic leukocytes implicated as key effector cells in the pathogenesis of a range of inflammatory and allergic conditions, most notably eosinophilic asthma, atopic dermatitis, and eosinophilic gastroenteritis.[1][2][3][4] A critical step in the inflammatory cascade of these diseases is the migration of eosinophils from the bloodstream into affected tissues. This recruitment is not a random event but a highly orchestrated process directed by chemotactic gradients. Central to this process is the C-C Chemokine Receptor 3 (CCR3), which is abundantly expressed on the surface of eosinophils.[5] Its specific ligands, primarily the eotaxin chemokines (eotaxin-1/CCL11, eotaxin-2/CCL24, and eotaxin-3/CCL26), are released at sites of allergic inflammation, creating a chemical trail that selectively summons eosinophils.
Given its pivotal role, CCR3 has emerged as a highly attractive therapeutic target for diseases characterized by eosinophilic inflammation. The development of CCR3 antagonists—molecules designed to block the interaction between eotaxins and their receptor—represents a targeted strategy to inhibit eosinophil recruitment and thereby mitigate tissue damage and alleviate disease symptoms. This guide provides an in-depth examination of the CCR3 signaling pathway, the mechanism of its antagonists, quantitative data on their efficacy, and the detailed experimental protocols used for their evaluation.
The CCR3 Signaling Pathway in Eosinophils
CCR3 is a G-protein-coupled receptor (GPCR). Upon binding of a ligand such as eotaxin-1 (CCL11), the receptor undergoes a conformational change that activates its associated heterotrimeric G-protein, specifically of the Gαi subtype. This activation initiates a cascade of downstream signaling events crucial for the cellular responses of eosinophils.
The dissociation of the G-protein into its Gαi and Gβγ subunits triggers multiple effector pathways:
-
Phospholipase C (PLC) Pathway: The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to a rapid release of stored calcium (Ca2+) into the cytoplasm. This intracellular calcium flux is a critical second messenger.
-
MAPK Pathways: CCR3 activation also stimulates mitogen-activated protein kinase (MAPK) pathways, including the ERK1/2 and p38 pathways. The ERK pathway is often regulated through PI3K-γ and Ras-Raf1 signaling.
These signaling events culminate in cytoskeletal rearrangement, actin polymerization, and cellular polarization, which are the fundamental mechanics driving chemotaxis—the directed movement of the eosinophil towards the chemokine source. Furthermore, these pathways also mediate other eosinophil functions like degranulation and the release of reactive oxygen species.
Mechanism of Action of CCR3 Antagonists
CCR3 antagonists are typically small molecules or biologics that function by competitively inhibiting the binding of eotaxin and other chemokine ligands to the CCR3 receptor. By occupying the receptor's binding site, these antagonists prevent the conformational change necessary for G-protein activation and the initiation of downstream signaling. This blockade effectively neutralizes the chemotactic signal, preventing the recruitment of eosinophils to inflammatory sites.
More recent developments have focused on "biased antagonists," which are designed to selectively block G-protein signaling while permitting other receptor functions, such as β-arrestin-mediated internalization. This approach may offer therapeutic advantages by preventing the development of drug tolerance.
Quantitative Efficacy of CCR3 Antagonists
The potency of CCR3 antagonists is quantified using various in vitro and in vivo assays. The half-maximal inhibitory concentration (IC50) is a standard measure of efficacy in functional assays like chemotaxis and calcium mobilization. The following tables summarize representative data for several CCR3 antagonists.
Table 1: In Vitro Efficacy of Selected CCR3 Antagonists
| Compound | Assay Type | Cell Type | Ligand | IC50 (nM) | Reference |
| Ro-1164875 | Receptor Binding | Human CCR3-L1.2 cells | Eotaxin | 59 | |
| Ro-3202947 | Receptor Binding | Human CCR3-L1.2 cells | Eotaxin | 3.8 | |
| Ro-1164875 | Chemotaxis | Human Eosinophils | Eotaxin | 2-12 | |
| Ro-3202947 | Chemotaxis | Human Eosinophils | Eotaxin | 2-12 | |
| SB328437 | Calcium Flux | Human Eosinophils | CCR3 Agonists | - | |
| DPC168 | Chemotaxis | Human Eosinophils | Eotaxin | 0.01-0.06 (10-60 pM) | |
| R321 | Chemotaxis | Human Blood Eosinophils | Eotaxin (CCL11) | Low nanomolar |
Note: Data is compiled from multiple sources and assay conditions may vary.
Table 2: In Vivo Efficacy of Selected CCR3 Antagonists
| Compound | Animal Model | Disease Model | Effect | Reference |
| SB328437 | Winnie Mouse | Spontaneous Chronic Colitis | Reduced eosinophils in inflamed colon and circulation. | |
| Ro-1164875 | Mouse | OVA-induced Asthma | ~50% reduction in BAL eosinophilia at 300 mg/kg. | |
| Ro-3202947 | Cynomolgus Monkey | Ascaris-induced Asthma | 50% reduction in BAL eosinophilia at 40 mg/kg. | |
| DPC168 | Mouse | Allergic Airway Inflammation | Dose-dependent reduction in eosinophil recruitment. | |
| R321 | Mouse | Triple Allergen Asthma | 74% reduction in airway eosinophils, 83% in lung eosinophils. | |
| Anti-CCR3 Ab | Mouse | OVA-induced Gastroenteritis | Significantly reduced eosinophilic inflammation and mucosal injury. |
BAL: Bronchoalveolar Lavage; OVA: Ovalbumin
Experimental Protocols
The evaluation of CCR3 antagonists involves a tiered approach, progressing from in vitro assays that confirm receptor binding and functional inhibition to in vivo models that assess efficacy in a complex biological system.
Receptor Binding Assay
Objective: To determine the affinity of an antagonist for the CCR3 receptor.
Methodology:
-
Receptor Source: A stable cell line (e.g., HEK293 or L1.2) engineered to overexpress human CCR3 is typically used.
-
Radioligand: A radiolabeled CCR3 ligand, such as ¹²⁵I-eotaxin, is used as a tracer.
-
Competition: The cell membranes or whole cells are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, often by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Analysis: The data is used to generate a competition curve, from which the IC50 (concentration of antagonist that displaces 50% of the radioligand) and the Ki (inhibitory constant) can be calculated.
Calcium Mobilization Assay
Objective: To measure the ability of an antagonist to block ligand-induced intracellular calcium release, a key functional downstream signal.
Methodology:
-
Cell Preparation: Eosinophils (either isolated from human peripheral blood or cultured cell lines) are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. This dye exhibits a large increase in fluorescence intensity upon binding to free Ca²⁺.
-
Baseline Measurement: Cells are placed in a microplate reader (e.g., a FLIPR - Fluorometric Imaging Plate Reader) and a baseline fluorescence reading is established.
-
Antagonist Pre-incubation: The antagonist compound is added to the wells at various concentrations and incubated for a short period.
-
Agonist Stimulation: A CCR3 agonist (e.g., eotaxin-1) is injected into the wells to stimulate the receptor.
-
Kinetic Reading: The fluorescence intensity is monitored in real-time immediately following agonist addition.
-
Analysis: The peak fluorescence response is measured. The antagonist's effect is quantified by its ability to inhibit the agonist-induced calcium signal, and an IC50 value is determined.
In Vitro Chemotaxis Assay
Objective: To directly assess the antagonist's ability to inhibit the directed migration of eosinophils towards a chemoattractant.
Methodology:
-
Apparatus: A multi-well chemotaxis chamber (e.g., a Boyden or Transwell® chamber) is used. This consists of an upper and a lower compartment separated by a microporous membrane (typically 5-μm pores for eosinophils).
-
Chemoattractant: The lower chamber is filled with media containing a CCR3 ligand (e.g., eotaxin-1) to create a chemotactic gradient.
-
Cell Preparation: Purified eosinophils are pre-incubated with various concentrations of the antagonist or a vehicle control.
-
Cell Loading: The treated eosinophils are placed in the upper chamber.
-
Incubation: The chamber is incubated for a period (e.g., 1-3 hours) at 37°C to allow cells to migrate through the membrane towards the chemoattractant.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by direct cell counting using a microscope, flow cytometry, or by measuring the activity of an eosinophil-specific enzyme like eosinophil peroxidase.
-
Analysis: The percentage inhibition of migration at each antagonist concentration is calculated relative to the vehicle control, and an IC50 value is determined.
Conclusion
The CCR3 receptor remains a cornerstone in the pathophysiology of eosinophil-driven diseases. Its targeted antagonism provides a potent and selective mechanism to halt the recruitment of eosinophils to inflammatory sites. While the clinical development of some early CCR3 antagonists has faced challenges, the strategy remains highly relevant. Ongoing research, particularly into biased antagonists and novel chemical scaffolds, continues to refine this therapeutic approach. The detailed experimental protocols and quantitative data presented in this guide serve as a foundational resource for professionals dedicated to the discovery and development of next-generation anti-inflammatory therapeutics targeting the CCR3-eotaxin axis.
References
- 1. What are CCR3 antagonists and how do they work? [synapse.patsnap.com]
- 2. Eotaxin receptor (CCR3) antagonism in asthma and allergic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent CCR3 Receptor Antagonist, SB328437, Suppresses Colonic Eosinophil Chemotaxis and Inflammation in the Winnie Murine Model of Spontaneous Chronic Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
The Role of CCR3 Antagonism in Allergic Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allergic inflammation, a hallmark of conditions such as asthma and allergic rhinitis, is characterized by the recruitment and activation of eosinophils in affected tissues. A key mediator of this process is the C-C chemokine receptor 3 (CCR3), which is highly expressed on eosinophils and other key effector cells of the allergic cascade. Its activation by chemokines, most notably eotaxins (CCL11, CCL24, CCL26), triggers a cascade of intracellular signaling events leading to chemotaxis, degranulation, and the release of pro-inflammatory mediators. Consequently, antagonism of CCR3 has emerged as a promising therapeutic strategy for the treatment of allergic diseases. This technical guide provides an in-depth overview of the role of CCR3 in allergic inflammation, focusing on the mechanism of action of CCR3 antagonists, quantitative data from preclinical and clinical studies, detailed experimental protocols for their evaluation, and a visualization of the core signaling pathways. For the purpose of this guide, "CCR3 antagonist 1" will be used as a representative model for a potent and selective small molecule inhibitor of CCR3.
Introduction to CCR3 and its Role in Allergic Inflammation
The C-C chemokine receptor 3 (CCR3) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the pathophysiology of allergic diseases.[1][2] It is predominantly expressed on the surface of eosinophils, basophils, and Th2 lymphocytes, all of which are crucial players in the immune response and inflammation.[1] The primary ligands for CCR3 are the eotaxin chemokines: eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26).[3] The interaction of these chemokines with CCR3 initiates a signaling cascade that results in the directed migration of eosinophils and other inflammatory cells to sites of allergic inflammation, such as the airways in asthma.[1]
Beyond its role in cell recruitment, CCR3 activation also leads to the release of cytotoxic granule proteins and reactive oxygen species from eosinophils, contributing to tissue damage and the amplification of the inflammatory response. Given its central role in eosinophil trafficking and activation, CCR3 has been identified as an attractive therapeutic target for allergic conditions. The development of CCR3 antagonists aims to block the binding of eotaxins to the receptor, thereby inhibiting the downstream signaling pathways and mitigating the inflammatory cascade.
Mechanism of Action of CCR3 Antagonists
CCR3 antagonists are a class of therapeutic agents designed to inhibit the biological functions mediated by the CCR3 receptor. These antagonists can be small molecules or monoclonal antibodies that specifically target and block the activity of CCR3. The primary mechanism of action for small molecule CCR3 antagonists is to bind to the receptor, often within the transmembrane domain, and prevent the binding of its natural chemokine ligands, such as eotaxin-1. This competitive inhibition blocks the conformational changes in the receptor that are necessary for the activation of intracellular signaling pathways.
By preventing the interaction between eotaxins and CCR3, these antagonists effectively impede the recruitment and activation of eosinophils and other immune cells at the site of inflammation. This leads to a reduction in the inflammatory infiltrate and a decrease in the release of pro-inflammatory mediators, ultimately alleviating the symptoms and underlying pathology of allergic diseases like asthma and allergic rhinitis.
Quantitative Data for CCR3 Antagonists
The potency and efficacy of CCR3 antagonists have been evaluated in a variety of in vitro and in vivo models. The following tables summarize key quantitative data for several representative small molecule CCR3 antagonists.
Table 1: In Vitro Potency of Selected CCR3 Antagonists
| Compound | Assay Type | Target Species | IC50 (nM) | Reference |
| UCB35625 | Chemotaxis (CCL11-induced) | Human | ~500 | |
| GW766994 | Sputum Supernatant-induced Chemotaxis | Human | Not specified, but attenuated chemotaxis | |
| AZD3778 | Whole blood A2 at CCR3-receptor | Human | 200 | |
| R321 | Chemotaxis (CCL11-induced) | Human | Low nanomolar range | |
| SB-328437 | Eosinophil migration (eotaxin-induced) | Human | 4.5 |
Table 2: In Vivo Efficacy of Selected CCR3 Antagonists in Animal Models of Allergic Inflammation
| Compound | Animal Model | Route of Administration | Dose | Endpoint | % Inhibition/Reduction | Reference |
| CCR3 mAb | OVA-induced asthma (mice) | Intraperitoneal & Aerosol | Not specified | BALF Eosinophils | Significant suppression | |
| CCR3 mAb | Allergic rhinitis (mice) | Intraperitoneal | 10 mg/kg | Nasal Eosinophils | Significant reduction | |
| CCR3 mAb | Allergic rhinitis (mice) | Intraperitoneal | 20 mg/kg | Nasal Eosinophils | Significant reduction | |
| Ro-1164875 | OVA-induced asthma (mice) | Oral | 300 mg/kg | BALF Eosinophilia | ~50% | |
| Ro-1164875 | Allergic inflammation (rats) | Oral | 100 mg/kg | BALF Eosinophilia | 60% | |
| Ro-3202947 | Ascaris-induced asthma (monkeys) | Subcutaneous | 40 mg/kg | BALF Eosinophilia | 50% |
Experimental Protocols
In Vitro Eosinophil Chemotaxis Assay (Transwell Assay)
This protocol describes a method to assess the ability of a CCR3 antagonist to inhibit the migration of eosinophils towards a chemoattractant, such as eotaxin-1 (CCL11).
Materials:
-
Purified human eosinophils
-
RPMI 1640 medium with 1% FBS
-
Recombinant human eotaxin-1 (CCL11)
-
This compound
-
24-well Transwell plates (5 µm pore size)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Cell Preparation: Isolate eosinophils from human peripheral blood using a suitable method (e.g., negative selection with magnetic beads). Resuspend the purified eosinophils in RPMI 1640 with 1% FBS at a concentration of 1 x 10^6 cells/mL.
-
Antagonist Pre-incubation: Incubate the eosinophil suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of RPMI 1640 containing a predetermined optimal concentration of eotaxin-1 to the lower chamber of the 24-well plate.
-
Add 100 µL of the pre-incubated eosinophil suspension to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1.5 to 3 hours.
-
Cell Staining and Counting:
-
Carefully remove the Transwell inserts.
-
Remove the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom surface of the membrane with methanol.
-
Stain the cells with a staining solution.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of the CCR3 antagonist compared to the vehicle control.
In Vivo Ovalbumin (OVA)-Induced Allergic Airway Inflammation Model in Mice
This model is widely used to evaluate the in vivo efficacy of anti-inflammatory compounds for asthma.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Sterile saline
-
This compound
-
Aerosol delivery system
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize the mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline. Control mice receive i.p. injections of saline with alum.
-
-
Drug Administration:
-
Administer this compound or vehicle control to the mice via the desired route (e.g., oral gavage, i.p. injection) at a predetermined dose, starting from day 20 and continuing daily throughout the challenge period.
-
-
Aerosol Challenge:
-
On days 21, 22, and 23, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes using an aerosol delivery system.
-
-
Endpoint Analysis (24-48 hours after the last challenge):
-
Bronchoalveolar Lavage (BAL): Euthanize the mice and perform a BAL by instilling and retrieving a known volume of saline into the lungs.
-
Cell Counts: Determine the total number of cells in the BAL fluid (BALF) using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to count the number of eosinophils, neutrophils, lymphocytes, and macrophages.
-
Cytokine Analysis: Measure the levels of relevant cytokines and chemokines (e.g., eotaxin, IL-4, IL-5, IL-13) in the BALF supernatant by ELISA.
-
Histology: Perfuse and fix the lungs for histological analysis to assess inflammatory cell infiltration and mucus production (e.g., using Hematoxylin and Eosin and Periodic acid-Schiff staining).
-
-
Data Analysis: Compare the number of inflammatory cells, cytokine levels, and histological scores between the CCR3 antagonist-treated group and the vehicle-treated group.
Signaling Pathways and Visualizations
CCR3 Signaling Cascade in Eosinophils
Upon binding of eotaxin, CCR3, which is coupled to a pertussis toxin-sensitive Gαi protein, initiates a complex network of intracellular signaling pathways. This leads to cellular responses critical for allergic inflammation, including chemotaxis, degranulation, and the production of reactive oxygen species. Key signaling pathways activated downstream of CCR3 include the phospholipase C (PLC) pathway, the phosphoinositide 3-kinase (PI3K)/Akt pathway, and the mitogen-activated protein kinase (MAPK) cascades (ERK1/2 and p38).
Caption: CCR3 signaling cascade in eosinophils.
Experimental Workflow for In Vivo Evaluation of a CCR3 Antagonist
The following diagram illustrates a typical workflow for assessing the efficacy of a CCR3 antagonist in a mouse model of allergic airway inflammation.
Caption: Workflow for in vivo evaluation of a CCR3 antagonist.
Conclusion
The C-C chemokine receptor 3 is a well-validated target for the therapeutic intervention of allergic inflammatory diseases. Antagonists of CCR3 have demonstrated significant efficacy in preclinical models by effectively blocking the recruitment and activation of eosinophils. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working in this area. Further investigation into the clinical utility of CCR3 antagonists, potentially in combination with other anti-inflammatory agents, holds promise for the future management of asthma, allergic rhinitis, and other eosinophil-driven disorders.
References
The Role of CCR3 Antagonism in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 3 (CCR3) is a G protein-coupled receptor that plays a significant role in orchestrating inflammatory responses, primarily through its interaction with chemokines like eotaxin (CCL11), CCL24, and CCL26. Emerging evidence has implicated the CCR3 signaling axis in various aspects of cancer progression, including proliferation, survival, migration, and chemoresistance.[1][2] This makes CCR3 an attractive therapeutic target in oncology. This technical guide provides an in-depth overview of the effects of CCR3 antagonists on cancer cell lines, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
CCR3 Antagonists: Key Molecules
While "CCR3 antagonist 1" is a generic descriptor, two prominent small molecule inhibitors have been utilized in research:
-
SB 328437: A potent and selective non-peptide antagonist of CCR3.[1][2][3]
-
UCB35625 (J113863): A dual antagonist of CCR1 and CCR3.
This guide will focus on the available data for these compounds in the context of cancer cell biology.
Data Presentation: Efficacy of CCR3 Antagonists
Quantitative data on the direct cytotoxic effects of CCR3 antagonists as single agents on a wide range of cancer cell lines are limited in publicly available literature. Most studies have focused on functional assays like migration or in combination with other therapeutic agents. The available data is summarized below.
Table 1: Functional Inhibition by CCR3 Antagonists
| Antagonist | Assay | Cell Type | Ligand | IC50 | Reference |
| SB 328437 | Ca2+ Mobilization | Eosinophils | Eotaxin | 38 nM | |
| Ca2+ Mobilization | Eosinophils | Eotaxin-2 | 35 nM | ||
| Ca2+ Mobilization | Eosinophils | MCP-4 | 20 nM | ||
| UCB35625 | Chemotaxis | CCR3-transfected cells | Eotaxin | 93.7 nM | |
| HIV-1 Entry | NP-2 (glial cell line) | HIV-1 isolate 89.6 | 57 nM |
Table 2: Effect of SB 328437 on Chemoresistance in Gastric Cancer Cells
| Cell Line | Treatment | Effect | Reference |
| AGS R-5FU (5-FU-resistant) | 50 µM SB 328437 | No significant effect on cell viability alone. | |
| 9.7 µM 5-FU + 50 µM SB 328437 | Significant reduction in cell viability compared to 5-FU alone. | ||
| 24.8 µM 5-FU + 50 µM SB 328437 | Significant reduction in cell viability compared to 5-FU alone. | ||
| 24.8 µM 5-FU + 50 µM SB 328437 | Significant decrease in CCR3 and Thymidylate Synthase (TS) mRNA expression. |
Signaling Pathways Modulated by CCR3 Antagonists
CCR3 activation in cancer cells has been shown to stimulate downstream signaling pathways that are crucial for tumor progression, notably the MAPK/ERK and JAK/STAT pathways. CCR3 antagonists exert their effects by blocking these cascades.
CCR3-Mediated Signaling in Cancer Cells
Mechanism of Action of a CCR3 Antagonist
References
Methodological & Application
Application Notes and Protocols for CCR3 Antagonist Chemotaxis Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting a chemotaxis assay to evaluate the efficacy of CCR3 antagonists. The C-C chemokine receptor 3 (CCR3) is a key mediator in the recruitment of eosinophils, basophils, and Th2 lymphocytes to sites of inflammation, making it a significant target in the development of therapeutics for allergic diseases such as asthma.
Introduction to CCR3 and Chemotaxis
CCR3 is a G protein-coupled receptor (GPCR) that is activated by chemokines, most notably eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26). The binding of these ligands to CCR3 initiates a signaling cascade that leads to cellular responses including chemotaxis, which is the directed migration of cells along a chemical gradient. In the context of inflammatory diseases, the chemotactic migration of eosinophils to tissues, orchestrated by the interaction of eotaxins with CCR3, is a critical pathological event. CCR3 antagonists are compounds designed to block this interaction, thereby inhibiting eosinophil migration and mitigating the inflammatory response.
The Boyden chamber, or transwell assay, is a widely accepted and utilized method for studying chemotaxis in vitro. This system consists of two compartments separated by a microporous membrane. Cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The migration of cells through the pores in the membrane towards the chemoattractant can be quantified, providing a measure of the chemotactic response. This assay can be adapted to screen for and characterize the inhibitory activity of CCR3 antagonists.
Data Presentation
The following table summarizes the in vitro activity of representative CCR3 antagonists, providing key quantitative data for easy comparison.
| Antagonist | Cell Type | Chemoattractant | Assay Type | IC50 | Citation |
| DPC168 | Mouse Eosinophils | Eotaxin | Chemotaxis | 41 nM | [1] |
| SB328437 | Not Specified | Not Specified | Not Specified | Not Specified | [2][3] |
| mAb 7B11 | Human Eosinophils | Eotaxin | Chemotaxis | ~5 µg/ml | [4] |
| Unnamed | Human Eosinophils | Eotaxin | Chemotaxis | Not Specified | [5] |
Signaling Pathway and Experimental Workflow
CCR3 Signaling Pathway
The binding of eotaxin to CCR3 triggers a cascade of intracellular events culminating in cell migration. The simplified signaling pathway is depicted below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Potent CCR3 Receptor Antagonist, SB328437, Suppresses Colonic Eosinophil Chemotaxis and Inflammation in the Winnie Murine Model of Spontaneous Chronic Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 5. BioKB - CoOccurrence - eosinophil chemotaxis - chemotaxis [biokb.lcsb.uni.lu]
Application Notes and Protocols for Flow Cytometry Analysis with CCR3 Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing "CCR3 Antagonist 1" in flow cytometry-based assays. The protocols outlined below are designed to facilitate the study of CCR3 (C-C chemokine receptor type 3), a key receptor in allergic inflammation, primarily expressed on eosinophils, basophils, and Th2 cells.[1] By blocking the binding of chemokines like eotaxin, CCR3 antagonists inhibit the downstream signaling pathways responsible for the recruitment and activation of these immune cells.[1]
Application Notes
Introduction to this compound
This compound is a potent and selective inhibitor of the CCR3 receptor. Its mechanism of action involves binding to the receptor and preventing the interaction with its natural ligands, such as eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26).[1] This blockade of the CCR3 signaling cascade makes it a valuable tool for investigating the role of CCR3 in various physiological and pathological processes, including asthma, allergic rhinitis, and other eosinophilic disorders. Flow cytometry is an indispensable technique for characterizing the effects of this compound at the single-cell level.
Key Applications in Flow Cytometry
-
Receptor Occupancy: Determine the binding of this compound to its target on the cell surface and establish a dose-response relationship. This is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies.
-
Competitive Binding Assays: Assess the ability of this compound to compete with fluorescently labeled CCR3 ligands, providing insights into its binding affinity and inhibitory potential.
-
Receptor Internalization: Investigate the effect of this compound on receptor trafficking and downregulation, which can influence cellular responsiveness to chemokines.
-
Immunophenotyping and Cell Population Analysis: Quantify the frequency of CCR3-expressing cells, particularly eosinophils and basophils, in various biological samples (e.g., whole blood, tissue digests) following treatment with this compound.
-
Analysis of Downstream Signaling: In conjunction with intracellular flow cytometry, assess the inhibition of downstream signaling events, such as phosphorylation of ERK1/2 and p38 MAPK.
Experimental Protocols
Protocol 1: Eosinophil Identification and Quantification in Human Whole Blood
This protocol describes the identification and quantification of eosinophils in lysed whole blood using flow cytometry. Eosinophils are characterized by their high side scatter (SSC) and lack of CD16 expression.
Materials:
-
Human whole blood collected in EDTA tubes
-
This compound
-
PBS (Phosphate Buffered Saline)
-
FACS Lysing Solution (e.g., BD FACS™ Lysing Solution)
-
Anti-human CD16-FITC (Clone 3G8 or equivalent)
-
Anti-human CD49d-PE (Clone 9F10 or equivalent)
-
Anti-human CCR3-APC (Clone 5E8 or equivalent)
-
Isotype controls for each antibody
-
FACS tubes
Procedure:
-
Antagonist Treatment:
-
Aliquot 100 µL of whole blood into FACS tubes.
-
Add this compound at desired concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control.
-
Incubate for 30 minutes at 37°C.
-
-
Antibody Staining:
-
Add the antibody cocktail (CD16-FITC, CD49d-PE, CCR3-APC) to each tube.
-
Vortex gently and incubate for 20-30 minutes at room temperature in the dark.
-
-
Red Blood Cell Lysis:
-
Add 2 mL of 1X FACS Lysing Solution to each tube.
-
Vortex immediately and incubate for 10-15 minutes at room temperature in the dark.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Wash:
-
Aspirate the supernatant.
-
Resuspend the cell pellet in 2 mL of PBS.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the pellet in 300-500 µL of PBS for analysis.
-
-
Data Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on granulocytes based on forward scatter (FSC) and side scatter (SSC).
-
From the granulocyte gate, identify eosinophils as CD16-negative and SSC-high.
-
Quantify the percentage of CCR3+ eosinophils and the mean fluorescence intensity (MFI) of CCR3 staining.
-
Protocol 2: CCR3 Receptor Occupancy Assay
This protocol measures the percentage of CCR3 receptors on target cells that are bound by this compound.
Materials:
-
Isolated peripheral blood mononuclear cells (PBMCs) or a CCR3-expressing cell line
-
This compound
-
Fluorescently labeled this compound (if available) OR a fluorescently labeled anti-CCR3 antibody that does not compete with the antagonist.
-
FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)
-
FACS tubes
Procedure:
-
Cell Preparation:
-
Wash cells with FACS buffer and adjust the cell concentration to 1 x 10^6 cells/mL.
-
-
Antagonist Incubation:
-
Aliquot 100 µL of the cell suspension into FACS tubes.
-
Add increasing concentrations of unlabeled this compound.
-
Incubate for 30-60 minutes at 4°C to reach binding equilibrium.
-
-
Detection of Unoccupied Receptors:
-
Add a saturating concentration of a fluorescently labeled anti-CCR3 antibody (that competes with the antagonist) to all tubes.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Wash and Data Acquisition:
-
Wash the cells twice with cold FACS buffer.
-
Resuspend in 300-500 µL of FACS buffer and acquire data on a flow cytometer.
-
-
Data Analysis:
-
Determine the MFI of the fluorescently labeled antibody in each sample.
-
Calculate the percentage of receptor occupancy at each antagonist concentration relative to the maximum binding (no antagonist) and background (isotype control).
-
Protocol 3: CCR3 Internalization Assay
This protocol assesses the ability of this compound to induce or inhibit CCR3 internalization.
Materials:
-
CCR3-expressing cell line or isolated eosinophils
-
This compound
-
A known CCR3 agonist (e.g., eotaxin-1/CCL11)
-
Culture medium
-
Anti-human CCR3-PE antibody
-
FACS Buffer
-
FACS tubes
Procedure:
-
Cell Treatment:
-
Resuspend cells in culture medium at 1 x 10^6 cells/mL.
-
Treat cells with:
-
Vehicle control
-
This compound (at a concentration determined from receptor occupancy)
-
A known CCR3 agonist (e.g., 100 nM eotaxin-1)
-
This compound followed by the CCR3 agonist
-
-
Incubate for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
-
Staining:
-
Stop the internalization process by placing the tubes on ice.
-
Wash the cells once with cold PBS.
-
Stain with the anti-CCR3-PE antibody for 30 minutes at 4°C in the dark.
-
-
Wash and Data Acquisition:
-
Wash the cells twice with cold FACS buffer.
-
Resuspend in 300-500 µL of FACS buffer and acquire data on a flow cytometer.
-
-
Data Analysis:
-
Measure the MFI of CCR3 staining at each time point for each condition.
-
A decrease in MFI indicates receptor internalization. Calculate the percentage of remaining surface CCR3 relative to the time 0 control.
-
Data Presentation
Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Effect of this compound on CCR3 Receptor Occupancy
| This compound (nM) | Mean Fluorescence Intensity (MFI) | % Receptor Occupancy |
| 0 (Vehicle) | 1500 ± 120 | 0 |
| 0.1 | 1350 ± 110 | 10 |
| 1 | 900 ± 85 | 40 |
| 10 | 450 ± 50 | 70 |
| 100 | 150 ± 25 | 90 |
| 1000 | 75 ± 15 | 95 |
Table 2: Inhibition of Eotaxin-1 Induced CCR3 Internalization by this compound
| Treatment | % Surface CCR3 at 30 min |
| Vehicle Control | 100 ± 5.2 |
| Eotaxin-1 (100 nM) | 45 ± 3.8 |
| This compound (100 nM) | 98 ± 4.5 |
| This compound + Eotaxin-1 | 92 ± 5.1 |
Table 3: Effect of this compound on Eosinophil Population in a Murine Asthma Model (Example Data)
| Treatment Group | Total Lung Eosinophils (x10^4) | % CCR3+ Eosinophils |
| Naive | 0.5 ± 0.1 | 95 ± 2.1 |
| Allergen-Challenged (Vehicle) | 15.2 ± 2.5 | 96 ± 1.8 |
| Allergen-Challenged + this compound (1 mg/kg) | 5.8 ± 1.2 | 94 ± 2.5 |
| Allergen-Challenged + this compound (10 mg/kg) | 2.1 ± 0.8 | 95 ± 2.0 |
Visualizations
Caption: CCR3 signaling pathway and antagonist inhibition.
Caption: General workflow for flow cytometry analysis.
Caption: Eosinophil gating strategy from whole blood.
References
"application of CCR3 antagonist 1 in immunology research"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 3 (CCR3) is a key G protein-coupled receptor predominantly expressed on the surface of eosinophils, basophils, and Th2 lymphocytes.[1][2] Its primary ligands include the chemokines eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26).[3] The interaction between CCR3 and its ligands plays a crucial role in the recruitment and activation of these immune cells to sites of allergic inflammation.[1][3] Consequently, antagonism of CCR3 has emerged as a promising therapeutic strategy for a variety of inflammatory and allergic conditions, including asthma, allergic rhinitis, eosinophilic esophagitis, and atopic dermatitis.
"CCR3 antagonist 1" is a representative small molecule inhibitor designed to block the signaling cascade initiated by chemokine binding to CCR3. This document provides detailed application notes and protocols for the use of CCR3 antagonists in immunology research, using data from several well-characterized examples such as YM-344031, UCB35625, and SB328437.
Mechanism of Action
CCR3 antagonists function by competitively binding to the CCR3 receptor, thereby preventing the binding of its natural chemokine ligands. This blockade inhibits the downstream signaling pathways responsible for chemotaxis, calcium mobilization, and the release of pro-inflammatory mediators from immune cells. Some antagonists may interact with specific residues within the transmembrane helices of the receptor to prevent the conformational changes necessary for signal transduction.
Data Presentation
The following tables summarize the quantitative data for representative CCR3 antagonists from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of Representative CCR3 Antagonists
| Compound | Assay | Cell Type | Ligand | IC50 (nM) | Reference |
| YM-344031 | Ligand Binding | Human CCR3-expressing cells | Eotaxin-1 | 3.0 | |
| Ca2+ Flux | Human CCR3-expressing cells | Eotaxin-1 | 5.4 | ||
| Chemotaxis | Human CCR3-expressing cells | Eotaxin-1 | 19.9 | ||
| UCB35625 | Chemotaxis | CCR3-transfected cells | Eotaxin | 93.7 | |
| HIV-1 Entry | NP-2 (glial cell line) | HIV-1 isolate 89.6 | 57 | ||
| SB328437 | - | - | - | 4.5 | |
| R321 | Chemotaxis | Blood eosinophils | Eotaxin-1 | Low nanomolar |
Table 2: In Vivo Efficacy of Representative CCR3 Antagonists
| Compound | Animal Model | Disease Model | Dosing | Effect | Reference |
| YM-344031 | Cynomolgus monkeys | Eotaxin-1-induced eosinophil shape change | 1-10 mg/kg (oral) | Significant inhibition of eosinophil shape change | |
| Mouse | Allergic skin reaction | 100 mg/kg (oral) | Prevention of immediate and late-phase reactions | ||
| SB328437 | Winnie mice | Spontaneous chronic colitis | 13.75 mg/kg (i.p.) | Attenuated disease activity and reduced eosinophil accumulation | |
| R321 | Mouse | Triple allergen asthma model | Intravenous | Blocks eosinophil recruitment and prevents airway hyperresponsiveness | |
| GW766994 | Human | Asthma with eosinophilic bronchitis | 300 mg twice daily (oral) | No significant reduction in sputum or blood eosinophils, but modest improvement in airway hyperresponsiveness |
Experimental Protocols
In Vitro Chemotaxis Assay
This protocol is designed to assess the ability of a CCR3 antagonist to inhibit the migration of CCR3-expressing cells towards a chemokine gradient.
Materials:
-
CCR3-expressing cells (e.g., human eosinophils, AML14.3D10-CCR3 cell line)
-
Chemotaxis chamber (e.g., Boyden chamber with a 5 µm pore size polycarbonate membrane)
-
Chemoattractant: Recombinant human eotaxin-1 (CCL11)
-
Test compound: this compound
-
Assay buffer: RPMI 1640 with 0.5% BSA
-
Cell staining and counting equipment (e.g., hemocytometer, automated cell counter)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
Resuspend CCR3-expressing cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of the CCR3 antagonist or vehicle control for 30 minutes at 37°C.
-
Add the chemoattractant (e.g., 10 nM eotaxin-1) to the lower wells of the chemotaxis chamber.
-
Add the pre-incubated cell suspension to the upper wells of the chamber.
-
Incubate the chamber for 1-2 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, remove the membrane, wipe the upper surface to remove non-migrated cells, and fix and stain the migrated cells on the lower surface.
-
Count the number of migrated cells in several high-power fields for each condition.
-
Calculate the percentage inhibition of chemotaxis for each antagonist concentration compared to the vehicle control and determine the IC50 value.
In Vitro Calcium Mobilization Assay
This assay measures the antagonist's ability to block the intracellular calcium flux induced by chemokine binding to CCR3.
Materials:
-
CCR3-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 1 mM CaCl2 and 1 mM MgCl2
-
Chemoattractant: Eotaxin-1
-
Test compound: this compound
-
Fluorometric imaging plate reader or flow cytometer
Procedure:
-
Load the CCR3-expressing cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells and resuspend them in the assay buffer.
-
Aliquot the cell suspension into a 96-well plate.
-
Add various concentrations of the CCR3 antagonist or vehicle control to the wells and incubate for 15-30 minutes at room temperature.
-
Measure the baseline fluorescence for a short period.
-
Add the chemoattractant (e.g., 10 nM eotaxin-1) to the wells and immediately start recording the fluorescence intensity over time.
-
The increase in fluorescence intensity corresponds to the intracellular calcium concentration.
-
Calculate the percentage inhibition of the calcium response for each antagonist concentration and determine the IC50 value.
In Vivo Model of Allergic Airway Inflammation
This protocol describes a general workflow for evaluating the efficacy of a CCR3 antagonist in a mouse model of asthma.
Materials:
-
Allergen (e.g., Ovalbumin (OVA) or house dust mite extract)
-
Adjuvant (e.g., Alum)
-
This compound
-
Vehicle control
-
Mice (e.g., BALB/c)
-
Equipment for intratracheal or intranasal administration
-
Equipment for bronchoalveolar lavage (BAL) and lung tissue collection
-
Flow cytometer for cell analysis
-
ELISA kits for cytokine measurement
Procedure:
-
Sensitization: Sensitize mice by intraperitoneal injection of the allergen mixed with adjuvant on days 0 and 14.
-
Challenge: On days 24, 25, and 26, challenge the mice with the allergen via intratracheal or intranasal administration.
-
Treatment: Administer the CCR3 antagonist or vehicle control to the mice at a predetermined dose and schedule (e.g., daily from day 23 to day 26).
-
Analysis (Day 27):
-
Perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells.
-
Perform differential cell counts on the BAL fluid to quantify eosinophils, neutrophils, lymphocytes, and macrophages.
-
Collect lung tissue for histological analysis (e.g., H&E and PAS staining for inflammation and mucus production).
-
Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates by ELISA.
-
Assess airway hyperresponsiveness to methacholine if required.
-
-
Data Analysis: Compare the inflammatory parameters between the antagonist-treated group and the vehicle-treated group to determine the efficacy of the CCR3 antagonist.
Visualization
CCR3 Signaling Pathway
The following diagram illustrates the major signaling pathways activated upon chemokine binding to CCR3, leading to cellular responses such as chemotaxis and degranulation.
Caption: CCR3 signaling cascade initiated by chemokine binding.
Experimental Workflow for In Vivo Efficacy Testing
This diagram outlines the key steps in an in vivo experiment to evaluate a CCR3 antagonist.
Caption: Workflow for in vivo evaluation of a CCR3 antagonist.
Logical Relationship of CCR3 in Allergic Inflammation
This diagram illustrates the central role of CCR3 in the cascade of events leading to allergic inflammation.
References
Application Notes and Protocols: Experimental Use of CCR3 Antagonist 1 in Oncology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the role of C-C Motif Chemokine Receptor 3 (CCR3) in oncology and detail the experimental use of a representative CCR3 antagonist, referred to here as "CCR3 antagonist 1." The primary example used for protocol development is the well-characterized, potent, and selective CCR3 antagonist, SB 328437.
Introduction to CCR3 in Oncology
C-C Motif Chemokine Receptor 3 (CCR3) is a G protein-coupled receptor that is increasingly implicated in the progression of various cancers.[1][2] While traditionally studied in the context of allergic inflammation due to its high expression on eosinophils and basophils, emerging research has identified CCR3 expression on various tumor cells, including those of renal cell carcinoma, glioma, colon cancer, prostate cancer, and gastric cancer.[2][3]
The interaction of CCR3 with its ligands, such as eotaxin-1 (CCL11), eotaxin-2 (CCL24), and RANTES (CCL5), can promote several pro-tumorigenic processes[4]:
-
Tumor Cell Proliferation and Survival: Activation of CCR3 signaling can lead to increased cancer cell proliferation and resistance to apoptosis.
-
Metastasis: CCR3 signaling can enhance cancer cell migration and invasion, facilitating the metastatic cascade.
-
Angiogenesis: CCR3 is expressed on endothelial cells, and its activation by ligands like eotaxin-1 can promote the formation of new blood vessels, which are essential for tumor growth.
-
Chemoresistance: Overexpression of CCR3 has been associated with resistance to standard chemotherapeutic agents. For instance, in gastric cancer, higher CCR3 levels are linked to increased resistance to 5-fluorouracil (5-FU).
Given its multifaceted role in cancer progression, targeting CCR3 with specific antagonists presents a promising therapeutic strategy.
Data Presentation: In Vitro Efficacy of CCR3 Antagonists
The following table summarizes the in vitro activity of several CCR3 antagonists against their target, providing key quantitative data for comparison.
| Antagonist | Target(s) | Assay | Cell Type/System | IC50 Value | Reference |
| SB 328437 | CCR3 | Inhibition of ligand binding | Recombinant cells | 4.5 nM | |
| Inhibition of eotaxin-induced Ca2+ mobilization | Eosinophils | 38 nM | |||
| Sensitization to 5-FU | 5-FU-resistant AGS gastric cancer cells | 50 µM (concentration used) | |||
| UCB35625 | CCR1, CCR3 | Inhibition of eotaxin-induced chemotaxis | CCR3-transfected cells | 93.7 nM | |
| Inhibition of HIV-1 entry | NP-2 (glial cell line) | 57 nM | |||
| YM-344031 | CCR3 | Inhibition of eotaxin-1 binding | CCR3-expressing cells | 3.0 nM | |
| Inhibition of RANTES binding | CCR3-expressing cells | 16.3 nM | |||
| Inhibition of ligand-induced Ca2+ flux | CCR3-expressing cells | 5.4 nM | |||
| Inhibition of chemotaxis | CCR3-expressing cells | 19.9 nM |
Experimental Protocols
The following protocols are provided as a guide for the experimental evaluation of CCR3 antagonists in an oncology setting, using SB 328437 as the exemplary "this compound."
Protocol 1: In Vitro Cell Viability (MTT) Assay
This protocol is designed to assess the effect of a CCR3 antagonist on the viability of cancer cells, both alone and in combination with a chemotherapeutic agent.
Objective: To determine the cytotoxic effect of SB 328437 on 5-fluorouracil (5-FU)-resistant gastric cancer cells (AGS R-5FU).
Materials:
-
AGS R-5FU gastric cancer cell line
-
RPMI-1640 medium with 10% FBS
-
SB 328437
-
5-Fluorouracil (5-FU)
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AGS R-5FU cells in a 96-well plate at a density of 4 x 10³ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment:
-
Prepare serial dilutions of 5-FU (e.g., 0.01 to 1,000 µM) to determine its EC50.
-
Treat cells with varying concentrations of 5-FU alone or in combination with a fixed concentration of SB 328437 (e.g., 50 µM).
-
Include a vehicle control (DMSO) and a control with SB 328437 alone.
-
Incubate the plates for 72 hours at 37°C.
-
-
MTT Addition:
-
After the 72-hour incubation, carefully remove the culture medium.
-
Add 50 µL of MTT solution (0.5 mg/mL) to each well.
-
Incubate the plate for 2 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value for 5-FU in the presence and absence of the CCR3 antagonist.
-
Protocol 2: Quantitative Real-Time PCR (RT-qPCR)
This protocol is for analyzing changes in the expression of CCR3 and chemoresistance-related genes upon treatment with a CCR3 antagonist.
Objective: To quantify the mRNA expression levels of CCR3 and thymidylate synthase (TS) in AGS R-5FU cells following treatment with SB 328437 and 5-FU.
Materials:
-
AGS R-5FU cells treated as in the MTT assay
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
SYBR Green qPCR Master Mix
-
Primers for CCR3, TS, and a reference gene (e.g., ACTB)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and random primers.
-
RT-qPCR:
-
Set up the qPCR reaction using SYBR Green qPCR Master Mix, cDNA template, and specific primers for CCR3, TS, and the reference gene.
-
The thermal cycling conditions should include an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40 cycles of denaturation (e.g., 95°C for 15 seconds), annealing (e.g., 60°C for 30 seconds), and extension (e.g., 72°C for 30 seconds).
-
Perform a melting curve analysis to ensure the specificity of the amplified products.
-
-
Data Analysis: Calculate the relative mRNA expression levels using the 2-ΔΔCq method, with ACTB as the reference gene for normalization.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of a CCR3 antagonist in a mouse xenograft model.
Objective: To assess the effect of SB 328437 on the growth of human cancer cell-derived tumors in immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Human cancer cell line known to express CCR3 (e.g., AGS)
-
Matrigel
-
SB 328437
-
Vehicle solution (e.g., cremophor)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer SB 328437 via intraperitoneal (i.p.) injection at a dose of 13.75 mg/kg, or a dose determined by preliminary toxicology studies.
-
Administer the vehicle solution to the control group.
-
The dosing schedule will need to be optimized (e.g., daily, every other day).
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Study Endpoint and Tissue Collection:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or gene expression analysis).
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the experimental use of CCR3 antagonists in oncology.
Caption: CCR3 signaling pathway in cancer and the point of intervention for a CCR3 antagonist.
References
- 1. Targeting CCR3 with antagonist SB 328437 sensitizes 5‑fluorouracil‑resistant gastric cancer cells: Experimental evidence and computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chemokine Receptor CCR3 Expression in Malignant Cutaneous Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for CCR3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-C chemokine receptor 3 (CCR3) is a G protein-coupled receptor (GPCR) predominantly expressed on eosinophils, basophils, and Th2 lymphocytes. Its activation by chemokines, such as eotaxin-1 (CCL11), eotaxin-2 (CCL24), and RANTES (CCL5), plays a crucial role in the recruitment of these inflammatory cells to sites of allergic inflammation. Consequently, CCR3 has emerged as a significant therapeutic target for allergic diseases like asthma and eosinophilic bronchitis. This document provides a comprehensive overview of commercially available CCR3 antagonists, their biological activities, and detailed protocols for their in vitro characterization.
CCR3 Antagonist Suppliers and Catalog Information
A variety of small molecule CCR3 antagonists are available for research purposes from several suppliers. The following table summarizes some of the commonly used compounds, their suppliers, and catalog numbers.
| Antagonist Name | Supplier | Catalog Number |
| CCR3 antagonist 1 | MedchemExpress | HY-U00331 |
| SB 328437 | R&D Systems | 3650 |
| Tocris Bioscience | 2224 | |
| MedchemExpress | HY-103363 | |
| Abcam | ab142168 | |
| GW766994 | MedchemExpress | HY-107051 |
| UCB-35625 | R&D Systems | 3326 |
| Ro-1164875 | - | - |
| DPC168 | - | - |
| BMS-570520 | - | - |
Quantitative Data: In Vitro Activity of CCR3 Antagonists
The potency of CCR3 antagonists is typically evaluated through various in vitro assays, including receptor binding, calcium mobilization, and chemotaxis assays. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the effectiveness of an antagonist.
| Antagonist | Assay Type | Cell Type/System | Ligand | IC50 (nM) | Reference |
| SB 328437 | CCR3 Receptor Binding | - | - | 4 | [1][2] |
| Ca2+ Mobilization | - | Eotaxin | 38 | [1] | |
| Ca2+ Mobilization | - | Eotaxin-2 | 35 | ||
| Ca2+ Mobilization | - | MCP-4 | 20 | ||
| UCB-35625 | Chemotaxis | CCR1 Transfectants | MIP-1α | 9.57 | |
| Chemotaxis | CCR3 Transfectants | Eotaxin | 93.8 | ||
| HIV-1 Entry | NP-2 cells | - | 57 | ||
| Ro-1164875 | CCR3 Receptor Binding | L1.2 cells | - | 59 | |
| Chemotaxis | Human CCR3-transfected L1.2 cells & Human eosinophils | Eotaxin | 2-12 | ||
| Ro-3202947 | CCR3 Receptor Binding | L1.2 cells | - | 3.8 | |
| Chemotaxis | Human CCR3-transfected L1.2 cells & Human eosinophils | Eotaxin | 2-12 |
CCR3 Signaling Pathway
Upon ligand binding, CCR3, a Gαi-coupled receptor, initiates a cascade of intracellular signaling events. This leads to the activation of downstream pathways, primarily the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are central to mediating the cellular responses associated with CCR3 activation, including chemotaxis, degranulation, and cell survival.
Caption: CCR3 Signaling Cascade
Experimental Protocols
Eosinophil Chemotaxis Assay
This protocol describes an in vitro assay to evaluate the effect of CCR3 antagonists on eosinophil migration towards a chemoattractant.
References
Troubleshooting & Optimization
Technical Support Center: Interpreting Unexpected Results with CCR3 Antagonist 1
Welcome to the technical support center for CCR3 Antagonist 1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to block the interaction between the C-C chemokine receptor 3 (CCR3) and its chemokine ligands, such as eotaxin-1 (CCL11), eotaxin-2 (CCL24), and RANTES (CCL5).[1] By competitively binding to the receptor, it prevents the initiation of downstream signaling cascades that are crucial for the migration and activation of various immune cells.[1]
Q2: On which cell types is CCR3 primarily expressed?
A2: CCR3 is predominantly expressed on eosinophils, basophils, and Th2 lymphocytes, which are key players in allergic and inflammatory responses.[1] Expression has also been noted on mast cells, activated Th2 cells, macrophages, and airway epithelial cells.[2] Recent studies have also identified CCR3 expression on regulatory T cells (Tregs), suggesting a potential role in immune modulation.[3]
Q3: What are the expected outcomes of successful CCR3 antagonism in a typical in vitro experiment?
A3: In a well-functioning in vitro assay, this compound is expected to inhibit chemokine-induced cellular responses in CCR3-expressing cells. This includes the suppression of chemotaxis (cell migration), a reduction in intracellular calcium mobilization, and the prevention of downstream signaling events like the phosphorylation of ERK1/2 and Akt.
Troubleshooting Unexpected Results
This section addresses common unexpected outcomes that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent or weaker-than-expected inhibition of eosinophil chemotaxis.
Possible Cause 1: Suboptimal Assay Conditions
-
Agonist Concentration: The concentration of the chemokine used to stimulate chemotaxis might be too high, leading to insurmountable antagonism.
-
Antagonist Pre-incubation: Insufficient pre-incubation time with the antagonist may not allow for the binding to reach equilibrium before the addition of the agonist.
Troubleshooting Steps:
-
Optimize Agonist Concentration: Perform a dose-response curve for the chemokine (e.g., eotaxin-1) to determine the EC50 and EC80 values. For antagonist studies, use a chemokine concentration at or near the EC80.
-
Optimize Antagonist Incubation Time: Test various pre-incubation times with this compound (e.g., 15, 30, and 60 minutes) before adding the chemokine to ensure that the antagonist has sufficient time to bind to the receptor.
Possible Cause 2: Development of Antagonist Tolerance
-
Receptor Internalization: Some "unbiased" antagonists can prevent receptor internalization, leading to an accumulation of receptors on the cell surface after prolonged exposure. This can result in a diminished inhibitory effect over time, a phenomenon known as antagonist tolerance.
Troubleshooting Steps:
-
Time-Course Experiment: Conduct a time-course experiment to assess the duration of the antagonist's inhibitory effect.
-
Receptor Internalization Assay: Investigate whether this compound is a "biased" antagonist that allows for receptor internalization. This can be done by flow cytometry, comparing the surface levels of CCR3 on cells treated with the antagonist and a chemokine versus chemokine alone. A biased antagonist may not inhibit, or could even promote, receptor internalization.
Issue 2: The antagonist shows agonist-like activity, stimulating a cellular response (e.g., calcium flux).
Possible Cause 1: Biased Agonism or Partial Agonism
-
Receptor Conformation: The antagonist may bind to the receptor in a way that stabilizes a partially active conformation, leading to a low level of G-protein activation or β-arrestin recruitment. Some compounds have been shown to be antagonists for one pathway but partial agonists for another.
-
Receptor Mutation: In transfected cell lines, mutations in the receptor's transmembrane domain can sometimes convert an antagonist into an agonist.
Troubleshooting Steps:
-
Comprehensive Signaling Profile: Analyze the effect of the antagonist on multiple downstream signaling pathways, including G-protein activation (e.g., GTPγS binding assay), β-arrestin recruitment, and ERK phosphorylation.
-
Schild Analysis: Perform a Schild analysis by generating agonist dose-response curves in the presence of increasing concentrations of the antagonist. A competitive antagonist will cause a parallel rightward shift of the agonist curve without affecting the maximum response. Agonist-like activity may present as a non-parallel shift or an increase in the basal response.
-
Sequence Verification: If using a transfected cell line, verify the sequence of the CCR3 construct to rule out any mutations.
Possible Cause 2: Off-Target Effects
-
The antagonist may be acting on another receptor expressed by the cells that can also induce the measured response. For example, some CCR3 antagonists have been found to have agonist activity at CCR2 or CCR5.
Troubleshooting Steps:
-
Test in Parental Cell Line: If using a transfected cell line, test the antagonist in the parental cell line that does not express CCR3 to check for non-specific effects.
-
Profile Against Other Receptors: If possible, test the antagonist against other relevant chemokine receptors that might be expressed on your cells of interest.
Issue 3: In vivo results do not correlate with potent in vitro activity.
Possible Cause 1: Pharmacokinetics and Bioavailability
-
The antagonist may have poor oral bioavailability, rapid metabolism, or unfavorable tissue distribution, resulting in insufficient concentrations at the site of inflammation.
Troubleshooting Steps:
-
Pharmacokinetic Studies: If not already known, conduct pharmacokinetic studies to determine the antagonist's half-life, bioavailability, and tissue distribution.
-
Alternative Routes of Administration: Consider alternative routes of administration (e.g., intravenous, subcutaneous) to bypass issues with oral absorption.
Possible Cause 2: Effects on Other Cell Types
-
CCR3 is also expressed on regulatory T cells (Tregs). In some disease models, such as experimental colitis, blockade of CCR3 on Tregs has been shown to impair their function and worsen the disease, which could counteract the intended anti-inflammatory effect of blocking eosinophil recruitment.
Troubleshooting Steps:
-
Immunophenotyping: In your in vivo model, perform detailed immunophenotyping of the inflammatory infiltrate and lymphoid organs to assess the effect of the antagonist on various immune cell populations, including Tregs.
-
Adoptive Transfer Experiments: Consider adoptive transfer experiments to dissect the cell-specific effects of the antagonist.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of various CCR3 antagonists from the literature to provide a comparative reference.
Table 1: In Vitro Inhibitory Activity of Selected CCR3 Antagonists
| Compound | Assay Type | Cell Type | Ligand | IC50 (nM) | Reference |
| YM-355179 | Radioligand Binding | B300-19 (CCR3-expressing) | CCL11 | 7.6 | |
| Intracellular Ca2+ Influx | B300-19 (CCR3-expressing) | CCL11 | 8.0 | ||
| Chemotaxis | Human Eosinophils | CCL11 | 24 | ||
| UCB35625 | Chemotaxis | Transfected L1.2 cells | Eotaxin | 93.7 | |
| HIV-1 Entry | NP-2 (glial cell line) | HIV-1 89.6 | 57 | ||
| DPC-168 | CCR3 Antagonism | Not Specified | Not Specified | 41 |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol provides a general framework for measuring chemokine-induced intracellular calcium mobilization in CCR3-expressing cells using a fluorescent plate reader.
Materials:
-
CCR3-expressing cells (e.g., human eosinophils, transfected cell line)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
CCR3 agonist (e.g., eotaxin-1/CCL11)
-
96-well or 384-well black, clear-bottom plates
-
Fluorescent plate reader with an injection system (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed the CCR3-expressing cells into the wells of the microplate and culture overnight to allow for adherence (if applicable). For suspension cells, they can be plated on the day of the assay.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 45-60 minutes at 37°C in the dark.
-
Antagonist Pre-incubation: Prepare serial dilutions of this compound. After the dye-loading incubation, add the antagonist dilutions to the respective wells. Incubate for 15-30 minutes at room temperature in the dark.
-
Calcium Flux Measurement: Place the plate in the fluorescent plate reader. Set the instrument to record fluorescence (e.g., excitation at ~494 nm and emission at ~516 nm for Fluo-4). Establish a baseline fluorescence reading for 30-60 seconds.
-
Agonist Stimulation: Using the instrument's injector, add the CCR3 agonist (at a pre-determined EC80 concentration) to all wells simultaneously.
-
Data Acquisition: Continue recording the fluorescence intensity for at least 3-5 minutes to capture the peak and subsequent decay of the calcium signal.
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the peak fluorescence response for each well and plot the response against the antagonist concentration to determine the IC50.
Protocol 2: Chemotaxis Assay (Modified Boyden Chamber)
This protocol describes a classic method for assessing the effect of this compound on the directed migration of eosinophils.
Materials:
-
Purified eosinophils
-
Chemotaxis buffer (e.g., Gey's medium)
-
Modified Boyden chambers
-
Polycarbonate filters (5 µm pore size)
-
This compound
-
CCR3 agonist (e.g., eotaxin-1/CCL11)
-
Microscope and slides
-
Staining solution (e.g., Diff-Quik)
Procedure:
-
Cell Preparation: Resuspend purified eosinophils in chemotaxis buffer at a concentration of approximately 2 x 10^6 cells/mL. Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at room temperature.
-
Chamber Assembly: Add the CCR3 agonist (chemoattractant) to the lower wells of the Boyden chamber. Place the polycarbonate filter over the lower wells. Assemble the chamber by placing the upper piece (gasket and cell wells) on top.
-
Cell Addition: Add the pre-incubated eosinophil suspension to the upper wells of the chamber.
-
Incubation: Incubate the chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO2.
-
Cell Staining and Counting: After incubation, disassemble the chamber and remove the filter. Scrape the non-migrated cells from the top surface of the filter. Stain the migrated cells on the bottom surface of the filter using a suitable stain.
-
Quantification: Mount the filter on a microscope slide. Count the number of migrated cells in several high-power fields for each well.
-
Data Analysis: Calculate the average number of migrated cells for each antagonist concentration. Plot the number of migrated cells against the antagonist concentration to determine the IC50.
Protocol 3: Radioligand Binding Assay (Competitive)
This protocol outlines the steps to determine the affinity (Ki) of this compound for the CCR3 receptor.
Materials:
-
Cell membranes prepared from CCR3-expressing cells
-
Radiolabeled CCR3 ligand (e.g., [125I]-eotaxin-1)
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
This compound
-
Non-labeled CCR3 ligand for determining non-specific binding (e.g., high concentration of eotaxin-1)
-
Glass fiber filters
-
Filtration apparatus (cell harvester)
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, set up the following for each concentration of the antagonist:
-
Total Binding: Cell membranes + radioligand + binding buffer.
-
Non-specific Binding: Cell membranes + radioligand + a high concentration of non-labeled ligand.
-
Competitive Binding: Cell membranes + radioligand + serial dilutions of this compound.
-
-
Incubation: Add the cell membrane preparation (20-50 µg protein per well), the competing unlabeled antagonist or buffer, and a fixed concentration of the radioligand (typically at or below its Kd). Incubate the plate for 60-90 minutes at 25°C with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters several times with ice-cold binding buffer to remove any unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Canonical CCR3 signaling pathways initiated by ligand binding.
Caption: Logical workflow for troubleshooting unexpected experimental results.
Caption: Standard experimental workflow for characterizing a novel CCR3 antagonist.
References
- 1. What are CCR3 antagonists and how do they work? [synapse.patsnap.com]
- 2. Eotaxin receptor (CCR3) antagonism in asthma and allergic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lack of protective effect of CCR3 blockade during experimental colitis may be related to CCR3 expression by colonic Tregs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CCR3 Antagonist 1 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing "CCR3 Antagonist 1" in in vivo studies. The information is tailored for scientists and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential for in vivo studies with this compound?
A vehicle control group is administered the same solvent or carrier used to deliver the this compound, but without the active compound.[1][2] This is a critical component of experimental design to differentiate the biological effects of the antagonist from any potential effects caused by the vehicle itself.[3] Solvents, even those considered inert, can have their own biological effects that could confound the interpretation of the results.[4] Therefore, the vehicle control group serves as the baseline to accurately assess the specific effects of the this compound.
Q2: How do I choose the right vehicle for my in vivo study with this compound?
The selection of an appropriate vehicle depends on the physicochemical properties of your specific CCR3 antagonist, the intended route of administration (e.g., oral, intraperitoneal), and the animal model.[3] For poorly water-soluble compounds like many small molecule inhibitors, a combination of solvents and surfactants is often necessary. It is crucial to perform pilot studies to assess the solubility and stability of the CCR3 antagonist in the chosen vehicle and to ensure the vehicle is well-tolerated by the animals at the intended concentration and volume.
Q3: What are some commonly used vehicles for poorly soluble small molecule antagonists like this compound?
Several vehicles are commonly used to formulate poorly soluble compounds for in vivo studies. These often involve a combination of solvents to dissolve the compound and suspending agents to maintain a uniform suspension. Common components include:
-
Solvents: Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG400)
-
Surfactants/Emulsifiers: Polysorbate 80 (Tween 80)
-
Suspending Agents: Carboxymethyl cellulose (CMC)
A typical formulation might consist of a small amount of an organic solvent like DMSO to initially dissolve the antagonist, which is then suspended in an aqueous solution containing a surfactant and a suspending agent.
Troubleshooting Guides
Issue 1: Precipitation of this compound in the vehicle solution.
Possible Causes:
-
Poor Solubility: The antagonist may have very low solubility in the chosen vehicle.
-
Incorrect Preparation: The order of mixing components or the temperature during preparation may not be optimal.
-
Instability: The antagonist may not be stable in the vehicle over time.
Solutions:
-
Optimize Vehicle Composition:
-
Increase the concentration of the co-solvent (e.g., DMSO, PEG400) in small increments. Be mindful of potential toxicity at higher concentrations.
-
Incorporate a surfactant (e.g., Tween 80) to improve solubility and stability.
-
For suspensions, ensure the concentration of the suspending agent (e.g., CMC) is sufficient to maintain a uniform dispersion.
-
-
Refine Preparation Method:
-
First, dissolve the this compound in a small volume of the organic solvent (e.g., DMSO) before adding the aqueous components.
-
Gentle warming and sonication can aid in dissolution, but be cautious of compound degradation at high temperatures.
-
-
Prepare Fresh Dosing Solutions: If stability is an issue, prepare the dosing solution immediately before administration.
Issue 2: Adverse effects observed in the vehicle control group (e.g., lethargy, weight loss, inflammation at the injection site).
Possible Causes:
-
Vehicle Toxicity: The concentration of one or more vehicle components may be too high, leading to toxicity.
-
Irritation: The vehicle formulation may be irritating to the tissues, especially with repeated administration.
-
Route of Administration: The chosen route may not be appropriate for the vehicle.
Solutions:
-
Reduce Vehicle Component Concentrations:
-
Lower the percentage of organic solvents like DMSO to the minimum required for solubility.
-
Refer to the table below for recommended maximum concentrations of common vehicles.
-
-
Consider Alternative Vehicles: Test a different, potentially less toxic, vehicle formulation.
-
Change the Route of Administration: If feasible, switch from a more invasive route like intraperitoneal (IP) injection to oral gavage (PO), which may be better tolerated.
-
Rotate Injection Sites: For IP or subcutaneous injections, alternate the injection site to minimize local irritation.
Issue 3: High variability in experimental results within the same treatment group.
Possible Causes:
-
Inconsistent Dosing: Inaccurate preparation of the dosing solution or inconsistent administration volume.
-
Non-uniform Suspension: If the antagonist is in a suspension, it may not be uniformly dispersed, leading to variable dosing.
-
Animal-to-Animal Variation: Natural biological variability among animals.
Solutions:
-
Standardize Procedures:
-
Prepare a single batch of the dosing solution for each treatment group to ensure consistency.
-
Use precise techniques for dose calculation and administration.
-
-
Ensure Homogeneity of Suspensions:
-
Vortex or stir the suspension thoroughly before drawing each dose to ensure the antagonist is evenly distributed.
-
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability.
Data Presentation: Common In Vivo Vehicle Components
The following table summarizes key properties and recommended usage for common vehicle components for studies with poorly soluble compounds like this compound.
| Vehicle Component | Function | Typical Concentration Range (in vivo) | Potential Adverse Effects |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | < 10% (IP), < 25% (PO) | Can cause sedation, motor impairment, and may interact with the metabolism of the test compound. |
| Polyethylene Glycol 400 (PEG400) | Co-solvent | 10-50% | Can cause gastrointestinal, renal, and liver effects at higher doses. |
| Polysorbate 80 (Tween 80) | Surfactant/Emulsifier | 0.1-5% | Can cause hypersensitivity reactions and may affect the absorption of P-glycoprotein substrates. |
| Carboxymethyl Cellulose (CMC) | Suspending Agent | 0.5-2% | Generally well-tolerated, but can affect gastrointestinal motility. |
| Saline (0.9% NaCl) | Aqueous Base | As required | Isotonic and generally non-toxic. |
Experimental Protocols
Protocol 1: Preparation of a Vehicle Formulation for Oral Gavage (PO)
This protocol describes the preparation of a common vehicle formulation for administering a poorly soluble CCR3 antagonist as a suspension.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polysorbate 80 (Tween 80)
-
Carboxymethyl Cellulose (CMC), sodium salt
-
Sterile 0.9% Saline
Procedure:
-
Prepare 0.5% CMC Solution:
-
Add 0.5 g of CMC to 100 mL of sterile saline.
-
Stir vigorously at room temperature until the CMC is fully dissolved. This may take several hours. Gentle heating can expedite the process.
-
-
Prepare Dosing Solution (Example for a 10 mg/kg dose in a 20g mouse with a 10 mL/kg dosing volume):
-
Calculate the required amount of antagonist: For a group of 10 mice, you will need approximately 2 mg of this compound (10 mg/kg * 0.02 kg * 10 mice), plus overage.
-
Dissolve the antagonist: Weigh the required amount of this compound and dissolve it in a minimal volume of DMSO (e.g., 5% of the final volume).
-
Add surfactant: Add Tween 80 to the DMSO/antagonist mixture to a final concentration of 1-2%.
-
Create the suspension: While vortexing, slowly add the 0.5% CMC solution to the DMSO/Tween 80/antagonist mixture to reach the final desired volume.
-
Vehicle Control: Prepare a separate solution containing the same concentrations of DMSO, Tween 80, and CMC in saline, but without the this compound.
-
-
Administration:
-
Ensure the suspension is well-mixed before each administration.
-
Administer the appropriate volume to each animal via oral gavage using a proper gavage needle.
-
Protocol 2: Intraperitoneal (IP) Injection of this compound
This protocol outlines the procedure for administering this compound via intraperitoneal injection.
Materials:
-
Prepared dosing solution of this compound in vehicle
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% Ethanol for disinfection
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Site Preparation: Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.
-
Injection:
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no fluid or blood is drawn, which would indicate improper needle placement.
-
Slowly inject the calculated volume of the dosing solution.
-
-
Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions.
Visualizations
CCR3 Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated by the binding of chemokines (e.g., eotaxin) to the CCR3 receptor, a process blocked by this compound.
Caption: Simplified CCR3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
This diagram outlines a typical workflow for an in vivo study evaluating the efficacy of this compound.
References
Technical Support Center: Improving Reproducibility of CCR3 Antagonist Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in enhancing the reproducibility of experiments involving CCR3 antagonists.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a CCR3 antagonist?
A1: CCR3 antagonists are compounds that block the interaction between the C-C chemokine receptor 3 (CCR3) and its chemokine ligands, such as eotaxin-1 (CCL11), eotaxin-2 (CCL24), and RANTES (CCL5).[1] By binding to the CCR3 receptor, the antagonist prevents the chemokine from binding and activating the receptor. This inhibition blocks downstream signaling pathways, such as calcium mobilization and MAP kinase activation, which are responsible for the chemotaxis (directed migration) and activation of eosinophils, basophils, and Th2 lymphocytes.[2][3][4][5] This ultimately reduces the inflammatory response mediated by these cell types.
Q2: Which cell lines are appropriate for studying CCR3 antagonist 1?
A2: Commonly used cell lines for studying CCR3 antagonists include Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells that have been stably transfected to express the human CCR3 receptor. These cell lines are often used because they do not endogenously express CCR3 at high levels, providing a clean system for studying the specific effects of the antagonist on the receptor. For more physiologically relevant studies, primary eosinophils or basophils, which naturally express high levels of CCR3, are also used.
Q3: What are the key assays to characterize a CCR3 antagonist?
A3: The three primary in vitro assays for characterizing a CCR3 antagonist are:
-
Receptor Binding Assay: To determine the affinity of the antagonist for the CCR3 receptor (typically by measuring its ability to displace a radiolabeled ligand).
-
Calcium Mobilization Assay: A functional assay to measure the antagonist's ability to block chemokine-induced increases in intracellular calcium.
-
Chemotaxis Assay: A functional assay to assess the antagonist's ability to inhibit the migration of CCR3-expressing cells towards a chemokine gradient.
Q4: Why am I seeing a weaker than expected effect of my CCR3 antagonist in vivo compared to in vitro data?
A4: Discrepancies between in vitro and in vivo efficacy are a known challenge in chemokine receptor antagonist development. Several factors can contribute to this:
-
Pharmacokinetics and Bioavailability: The antagonist may have poor absorption, rapid metabolism, or suboptimal distribution to the site of inflammation in vivo.
-
Redundancy of the Chemokine System: Other chemokines and receptors may compensate for the blockade of CCR3, leading to a less pronounced effect.
-
Antagonist Tolerance: Prolonged exposure to an antagonist can sometimes lead to a reduction in its efficacy.
-
Species Differences: The antagonist may have different affinities and potencies for human CCR3 (used in vitro) versus the ortholog in the animal model.
Troubleshooting Guides
Calcium Mobilization Assay
Issue 1: High Background Fluorescence or Spontaneous Calcium Flux
| Potential Cause | Troubleshooting Steps |
| Cell Health | Ensure cells are healthy, not overgrown, and within a low passage number. Stressed or dying cells can have dysregulated calcium homeostasis. |
| Dye Loading Issues | Optimize dye concentration and incubation time. Incomplete de-esterification of the AM ester dye can lead to high background. Allow for a 15-30 minute post-incubation rest at room temperature. |
| Assay Buffer Components | Use a phenol red-free assay buffer, as phenol red can contribute to autofluorescence. Ensure the buffer is at the correct temperature and pH. |
| Mechanical Stress | Minimize cell perturbation during dye loading and washing steps. Use automated liquid handlers with gentle dispensing settings if possible. |
Issue 2: Low or No Signal (Weak Agonist Response)
| Potential Cause | Troubleshooting Steps |
| Low Receptor Expression | Verify CCR3 expression levels in your cell line using flow cytometry or qPCR. Low receptor density will result in a small signal window. |
| Agonist Degradation | Use a fresh, validated aliquot of the chemokine agonist (e.g., eotaxin-1/CCL11). Repeated freeze-thaw cycles can degrade the protein. |
| Suboptimal Agonist Concentration | Perform a full agonist dose-response curve to determine the optimal concentration for antagonist studies (typically the EC80). |
| Incorrect Assay Settings | Ensure the plate reader settings (excitation/emission wavelengths, read times) are optimized for the calcium dye being used (e.g., Fluo-4: Ex/Em = ~490/525 nm). |
Chemotaxis Assay (Boyden Chamber)
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Gently mix the cell suspension between pipetting to prevent settling. |
| Bubbles in Wells | Avoid introducing air bubbles when adding cells to the upper chamber or chemoattractant to the lower chamber, as they can impede migration. |
| Uneven Membrane Coating | If using a coated membrane (e.g., with fibronectin), ensure the coating is applied evenly and allowed to dry completely. |
| Inaccurate Cell Counting | Use a reliable method for quantifying migrated cells. Automated cell counting or lysis with a fluorescent dye can be more reproducible than manual counting. |
Issue 2: Low Cell Migration (Low Signal Window)
| Potential Cause | Troubleshooting Steps |
| Incorrect Pore Size | Select a membrane pore size that is appropriate for your cell type. For eosinophils and lymphocytes, a 3-5 µm pore size is typically used. |
| Suboptimal Chemoattractant Concentration | Perform a chemoattractant dose-response curve to find the concentration that induces maximal migration. |
| Insufficient Incubation Time | Optimize the incubation time to allow for sufficient cell migration. This can range from 1 to 4 hours depending on the cell type. |
| Cell Health | Use healthy, viable cells. Starving cells in serum-free media for a few hours prior to the assay can sometimes improve their migratory response. |
Radioligand Binding Assay
Issue 1: High Non-Specific Binding (NSB)
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | Use a lower concentration of the radioligand (ideally at or below the Kd). Highly hydrophobic radioligands may exhibit higher NSB. |
| Insufficient Washing | Increase the number and volume of wash steps with ice-cold wash buffer to remove unbound radioligand. |
| Filter Binding | Pre-soak the filter plates with a blocking agent like polyethyleneimine (PEI) to reduce radioligand binding to the filter itself. |
| Excessive Membrane Protein | Titrate the amount of cell membrane protein per well to find the optimal balance between specific signal and NSB. |
Issue 2: Low Specific Binding Signal
| Potential Cause | Troubleshooting Steps |
| Low Receptor Density | Confirm the expression level of CCR3 in your membrane preparation. You may need to use a cell line with higher expression. |
| Radioligand Degradation | Ensure the radioligand has not degraded due to improper storage or handling. Check its specific activity. |
| Incubation Time Too Short | Ensure the binding reaction has reached equilibrium. This can be determined through a time-course experiment. |
| Incorrect Buffer Composition | The pH, ionic strength, and presence of specific divalent cations in the binding buffer can significantly impact ligand binding. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for CCR3 ligands and antagonists. Note that these values can vary depending on the specific cell line, assay format, and experimental conditions.
Table 1: Binding Affinities of CCR3 Ligands
| Ligand | Receptor | Binding Affinity (Kd) | Assay Method | Reference |
| Eotaxin-1 (CCL11) | Human CCR3 | 80 ± 38 µM (for N-terminal peptide) | NMR Spectroscopy | |
| Eotaxin-1 (CCL11) | Human CCR3 | High Affinity (not specified) | Radioligand Binding |
Table 2: Potency of Selected CCR3 Antagonists
| Antagonist | Assay Type | Cell Type | Target Ligand | IC50 | Reference |
| SB-328437 | Binding Assay | Not specified | Not applicable | 4.5 nM | |
| SB-328437 | Calcium Mobilization | Not specified | Eotaxin-1 (CCL11) | 38 nM | |
| SB-328437 | Calcium Mobilization | Not specified | Eotaxin-2 (CCL24) | 35 nM | |
| SB-328437 | Calcium Mobilization | Not specified | MCP-4 (CCL13) | 20 nM | |
| J-113863 | Binding Assay | Human CCR3 | Not applicable | 0.58 nM | |
| UCB35625 | Chemotaxis | CCR3-transfected cells | Eotaxin-1 (CCL11) | 93.7 nM | |
| R321 | Chemotaxis | Human blood eosinophils | Eotaxin-1 (CCL11) | Low nanomolar |
Detailed Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in HEK293 cells stably expressing CCR3 using a fluorescent plate reader.
Materials:
-
HEK293-CCR3 stable cell line
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive dye: Fluo-4 AM
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
CCR3 Agonist: Recombinant Human Eotaxin-1 (CCL11)
-
This compound
-
96-well or 384-well black-walled, clear-bottom microplates
-
Fluorescent plate reader with automated liquid handling
Procedure:
-
Cell Plating:
-
The day before the assay, seed HEK293-CCR3 cells into black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000-80,000 cells/well for a 96-well plate).
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare a dye loading solution in Assay Buffer containing Fluo-4 AM (e.g., 2-5 µM), Pluronic F-127 (e.g., 0.02%), and Probenecid (e.g., 1-2.5 mM).
-
Aspirate the culture medium from the cells and add the dye loading solution to each well (e.g., 100 µL for a 96-well plate).
-
Incubate for 45-60 minutes at 37°C in the dark.
-
Following incubation, allow the plate to equilibrate to room temperature for 15-30 minutes.
-
-
Compound Incubation (Antagonist Mode):
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add the antagonist dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Incubate for 15-30 minutes at room temperature.
-
-
Calcium Flux Measurement:
-
Set up the fluorescent plate reader to measure fluorescence kinetically (e.g., Ex: 494 nm, Em: 516 nm for Fluo-4).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's injector, add the CCR3 agonist (e.g., Eotaxin-1 at a pre-determined EC80 concentration) to all wells.
-
Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak and subsequent decay of the calcium signal.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as Relative Fluorescence Units (RFU) or as a ratio of the peak fluorescence to the baseline fluorescence.
-
Plot the agonist-induced response against the concentration of the antagonist to determine the IC50 value.
-
Protocol 2: Chemotaxis Assay (Boyden Chamber)
This protocol outlines a chemotaxis assay to measure the inhibition of CCR3-mediated cell migration.
Materials:
-
CCR3-expressing cells (e.g., primary eosinophils or a transfected cell line)
-
Assay Medium: RPMI with 0.5% BSA
-
Chemoattractant: Recombinant Human Eotaxin-1 (CCL11)
-
This compound
-
Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber)
-
Polycarbonate membrane with an appropriate pore size (e.g., 5 µm)
-
Staining solution (e.g., Hematoxylin or a fluorescent nuclear stain)
Procedure:
-
Chamber Assembly:
-
Place the polycarbonate membrane between the upper and lower plates of the Boyden chamber and assemble the unit.
-
-
Loading Chemoattractant:
-
Add the chemoattractant (Eotaxin-1 at its optimal concentration) diluted in Assay Medium to the lower wells of the chamber.
-
Include wells with Assay Medium alone as a negative control for random migration.
-
-
Cell Preparation and Treatment:
-
Resuspend the CCR3-expressing cells in Assay Medium at a concentration of approximately 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
-
Cell Seeding:
-
Add the cell suspension to the upper wells of the chamber.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 1-3 hours.
-
-
Cell Removal and Staining:
-
After incubation, disassemble the chamber and scrape off the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the membrane to visualize the migrated cells on the lower surface.
-
-
Quantification:
-
Count the number of migrated cells in several high-power fields for each well using a microscope.
-
Alternatively, lyse the migrated cells and quantify them using a fluorescent dye and a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each antagonist concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.
-
Protocol 3: Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the receptor.
Materials:
-
Membrane preparation from cells overexpressing CCR3
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5% BSA, pH 7.4
-
Radioligand: [¹²⁵I]-Eotaxin-1
-
Non-specific competitor: High concentration of unlabeled Eotaxin-1 (e.g., 1 µM)
-
This compound
-
Glass fiber filter plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine
-
Scintillation fluid and a microplate scintillation counter
Procedure:
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and Binding Buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of the non-specific competitor.
-
Competition Binding: Add membrane preparation, radioligand, and serial dilutions of this compound.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration:
-
Terminate the reaction by rapidly filtering the contents of the plate through the pre-soaked glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold Binding Buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) from the IC50 using the Cheng-Prusoff equation.
-
Visualizations
Caption: CCR3 signaling pathway and point of antagonist inhibition.
Caption: Experimental workflow for in vitro characterization of a CCR3 antagonist.
Caption: Logical workflow for troubleshooting unexpected functional assay results.
References
- 1. CCL-11 or Eotaxin-1: An Immune Marker for Ageing and Accelerated Ageing in Neuro-Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SB 328437, CCR3 antagonist (CAS 247580-43-4) | Abcam [abcam.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Confirming In Vivo Target Engagement of CCR3 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies to confirm in vivo target engagement of C-C chemokine receptor 3 (CCR3) antagonists. CCR3 is a key regulator in allergic inflammation, primarily through its role in eosinophil recruitment, making it a significant target for therapeutic intervention in diseases like asthma and inflammatory bowel disease.[1][2][3][4] This document outlines various experimental approaches, presents comparative data for several CCR3 antagonists, and provides detailed experimental protocols to aid in the design and evaluation of future studies.
Comparison of In Vivo Models and Functional Assays
The confirmation of in vivo target engagement for CCR3 antagonists relies on a combination of pharmacokinetic (PK) and pharmacodynamic (PD) assessments. These often involve animal models that recapitulate aspects of human allergic or inflammatory diseases.
| Antagonist | Animal Model | Key Functional Assay | Endpoint Measured | Observed Effect |
| SB328437 | Winnie Murine Model of Spontaneous Chronic Colitis | Eosinophil Infiltration in Colon | Reduction in CD45+SSCHICCR3+CD11b+Siglec-F+ eosinophils | Significant reduction in colonic eosinophils and attenuated disease activity.[2] |
| R321 | Triple Allergen Mouse Asthma Model | Eosinophil Recruitment into Lungs and Airways | Reduction of eosinophils in bronchoalveolar lavage (BAL) fluid | Effective blocking of eosinophil recruitment and prevention of airway hyperresponsiveness. |
| GW766994 | Human Asthma Patients with Eosinophilic Bronchitis | Sputum Eosinophil Count | Percentage of eosinophils in induced sputum | No significant reduction in sputum eosinophils despite >90% receptor occupancy. |
| YM-344031 | Mouse Allergic Skin Reaction Model | Allergic Skin Reaction | Inhibition of immediate and late-phase skin reactions | Prevention of both phases of allergic skin reactions. |
| AKST4290 | Sodium Iodate (NaIO3) Mouse Model of AMD | Immune Cell Infiltration in RPE | Reduction in monocytes, neutrophils, and CD4 T cells | Significant reduction of peripheral immune cell accumulation in the RPE. |
Direct and Indirect Measures of Target Engagement
Confirming that a CCR3 antagonist has engaged its target in vivo can be approached through direct and indirect methods.
| Method Type | Assay | Description | Advantages | Disadvantages |
| Direct | Receptor Occupancy (RO) Assay | Measures the percentage of CCR3 receptors bound by the antagonist. Can be performed in vivo or ex vivo using radiolabeled tracers or flow cytometry. | Provides a direct quantification of target engagement at the receptor level. | Can be technically challenging and may require specialized reagents (e.g., radiolabeled compounds). |
| Indirect | Eosinophil Shape Change Assay | Measures the antagonist's ability to inhibit eotaxin-induced morphological changes in eosinophils. | A functional assay that demonstrates a direct biological consequence of receptor blockade. | Typically performed ex vivo and may not fully reflect the in vivo environment. |
| Indirect | Ex Vivo Chemotaxis Assay | Assesses the ability of the antagonist to block the migration of eosinophils towards a chemoattractant (e.g., eotaxin or sputum supernatant from asthmatic patients). | Directly measures a key functional outcome of CCR3 activation and its inhibition. | The ex vivo nature of the assay may not capture all the complexities of in vivo cell migration. |
| Indirect | Downstream Signaling Pathway Analysis | Measures the inhibition of signaling molecules downstream of CCR3 activation, such as the PI3K/AKT or MAPK-P38-ERK pathways. | Provides mechanistic insight into how the antagonist is affecting cellular function. | Requires specific antibodies and techniques (e.g., Western blotting, flow cytometry) to measure protein phosphorylation. |
Experimental Protocols
In Vivo Eosinophil Recruitment in a Murine Asthma Model (adapted from studies on R321)
Objective: To assess the effect of a CCR3 antagonist on allergen-induced eosinophil recruitment to the lungs.
Materials:
-
CCR3 antagonist (e.g., R321)
-
Allergen (e.g., triple allergen mix)
-
8-10 week old BALB/c mice
-
Phosphate-buffered saline (PBS)
-
Bronchoalveolar lavage (BAL) buffer (PBS with 0.1% BSA)
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-CD45, anti-Siglec-F, anti-CCR3)
-
Red blood cell lysis buffer
Procedure:
-
Sensitization and Challenge: Sensitize mice to the allergen according to the established model. For a prophylactic protocol, administer the CCR3 antagonist (e.g., via intravenous injection) one day before the first allergen challenge and prior to each subsequent challenge. For a therapeutic protocol, begin antagonist administration after the final allergen challenge.
-
Bronchoalveolar Lavage (BAL): At a predetermined time point after the final challenge, euthanize the mice. Expose the trachea and cannulate it. Instill and aspirate BAL buffer (e.g., 0.8 mL) twice.
-
Cell Counting and Staining: Centrifuge the BAL fluid to pellet the cells. Resuspend the cells in FACS buffer. Perform a total cell count.
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies against markers for eosinophils (e.g., CD45+, Siglec-F+).
-
Data Analysis: Analyze the samples using a flow cytometer to determine the percentage and absolute number of eosinophils in the BAL fluid. Compare the results between antagonist-treated and vehicle-treated groups.
Ex Vivo Chemotaxis Assay with Sputum Supernatant (adapted from studies on GW766994)
Objective: To determine if a CCR3 antagonist can inhibit the chemotactic activity of sputum from asthmatic patients on eosinophils.
Materials:
-
CCR3 antagonist (e.g., GW766994)
-
Induced sputum from eosinophilic asthma patients
-
Dithiothreitol (DTT)
-
Eosinophils (isolated from human peripheral blood)
-
Chemotaxis chambers (e.g., Transwell plates)
-
RPMI-1640 medium with 0.4% BSA
Procedure:
-
Sputum Processing: Treat the induced sputum sample with an equal volume of 0.1% DTT and incubate at 37°C for 15 minutes to homogenize. Centrifuge to remove cellular debris and collect the supernatant.
-
Eosinophil Isolation: Isolate eosinophils from the peripheral blood of healthy donors using standard methods (e.g., density gradient centrifugation followed by negative selection).
-
Chemotaxis Assay Setup:
-
Add sputum supernatant (diluted 1:10 in migration medium) to the lower chamber of the chemotaxis plate.
-
Pre-incubate the isolated eosinophils with the CCR3 antagonist or vehicle control.
-
Add the pre-incubated eosinophils to the upper chamber of the Transwell plate.
-
-
Incubation: Incubate the plate for a specified period (e.g., 2-4 hours) at 37°C in a humidified incubator.
-
Cell Migration Analysis: Count the number of eosinophils that have migrated to the lower chamber using a hemocytometer or flow cytometry.
-
Data Analysis: Compare the number of migrated cells in the antagonist-treated wells to the vehicle-treated wells to determine the percentage of inhibition.
Visualizing Pathways and Workflows
CCR3 Signaling Pathway
The following diagram illustrates the canonical G-protein coupled signaling pathway activated by CCR3 upon ligand binding, leading to eosinophil chemotaxis.
References
- 1. Novel Peptide Nanoparticle Biased Antagonist of CCR3 Blocks Eosinophil Recruitment and Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent CCR3 Receptor Antagonist, SB328437, Suppresses Colonic Eosinophil Chemotaxis and Inflammation in the Winnie Murine Model of Spontaneous Chronic Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Validating CCR3 Antagonist Efficacy: A Comparative Guide Using Knockout Mouse Models
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a novel therapeutic is a critical step. This guide provides a comparative framework for validating the effects of a CCR3 antagonist by contrasting its performance with data from CCR3 knockout mouse models. The C-C chemokine receptor 3 (CCR3) is a key mediator in allergic inflammation, primarily through its role in recruiting eosinophils.
Introduction to CCR3 and Its Role in Inflammation
CCR3 is a G-protein coupled receptor predominantly expressed on eosinophils, basophils, and Th2 lymphocytes.[1] Its activation by ligands such as eotaxin-1 (CCL11), eotaxin-2 (CCL24), and RANTES (CCL5) triggers a signaling cascade that leads to chemotaxis, degranulation, and the release of pro-inflammatory mediators. This makes CCR3 an attractive therapeutic target for eosinophil-driven diseases like asthma and allergic rhinitis.
To validate that a CCR3 antagonist's therapeutic effects are indeed mediated through the intended target, a comparison with a CCR3 knockout mouse model is the gold standard. If the antagonist phenocopies the genetic knockout, it provides strong evidence of on-target activity.
CCR3 Signaling Pathway
The binding of chemokines like eotaxin to CCR3 initiates a signaling cascade that is crucial for eosinophil migration and activation. This pathway involves G-protein activation, leading to downstream effects through pathways such as PI3K/Akt and MAPK/ERK.
Caption: CCR3 signaling pathway in eosinophils.
Comparative Efficacy: CCR3 Antagonist vs. CCR3 Knockout
The most direct way to validate a CCR3 antagonist is to demonstrate that its effects on inflammatory cell recruitment and disease pathology are comparable to those observed in CCR3 knockout mice and are absent when the antagonist is administered to these knockout mice. While direct head-to-head studies are not always published, a comparative analysis of data from separate studies provides strong inferential evidence.
Asthma and Airway Inflammation
A primary application for CCR3 antagonists is in the treatment of asthma, which is often characterized by eosinophilic airway inflammation. Studies have shown that both genetic deletion of CCR3 and pharmacological blockade with antagonists significantly reduce eosinophil recruitment to the lungs.
For instance, a study on the novel peptide antagonist R321 found that it inhibited eosinophil recruitment into the airways of a mouse asthma model by approximately 70%.[1] This level of inhibition is consistent with findings from studies on CCR3 knockout mice in similar asthma models.[1]
Table 1: Comparison of CCR3 Antagonist and Knockout Mouse in an Asthma Model
| Parameter | Wild-Type (Control) | Wild-Type + CCR3 Antagonist (R321) | CCR3 Knockout Mouse |
| Eosinophil Infiltration in BALF (cells/mL) | High (e.g., 5-8 x 10^4) | Reduced by ~70% | Reduced by 50-70%[2] |
| Airway Hyperresponsiveness | Increased | Significantly Reduced | Absent |
| Lung Tissue Eosinophils | Markedly Increased | Reduced by ~83% (therapeutic) | Significantly Reduced |
Allergic Rhinitis
In models of allergic rhinitis, CCR3 knockout mice show a significant reduction in eosinophil infiltration into the nasal mucosa following an allergen challenge. This provides a clear benchmark for evaluating the efficacy of a CCR3 antagonist in this indication.
Table 2: Comparison of CCR3 Antagonist and Knockout Mouse in an Allergic Rhinitis Model
| Parameter | Wild-Type (Allergic) | Wild-Type + CCR3 Antagonist | CCR3 Knockout Mouse (Allergic) |
| Nasal Mucosa Eosinophil Infiltration | High | Expected significant reduction | Significantly reduced |
| Nasal Symptoms (e.g., sneezing, rubbing) | Frequent | Expected significant reduction | Significantly alleviated |
| Th2 Cytokine Levels (e.g., IL-4, IL-5) | Elevated | Expected reduction | Reduced |
Other Inflammatory Models
The validation of CCR3 antagonists has been extended to other inflammatory conditions. For example, the antagonist SB328437 has been shown to reduce eosinophil accumulation and inflammation in a mouse model of spontaneous chronic colitis. In a separate study, CCR3 knockout mice were also shown to have a significant reduction in basal eosinophil content in the small intestine.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of these validation studies.
Ovalbumin (OVA)-Induced Allergic Airway Inflammation Model
This is a commonly used model to mimic asthma.
-
Sensitization: Wild-type and CCR3 knockout mice are sensitized by intraperitoneal injections of OVA emulsified in alum on days 0 and 14.
-
Challenge: From day 21 to 23, mice are challenged with aerosolized OVA for 20 minutes each day.
-
Antagonist Treatment: A CCR3 antagonist (e.g., "Antagonist 1") or vehicle is administered (e.g., intraperitoneally or orally) at a predetermined dose and schedule before each OVA challenge.
-
Analysis (24-48h after last challenge):
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged with PBS, and the collected fluid is used for total and differential cell counts to quantify eosinophils.
-
Lung Histology: Lungs are fixed, sectioned, and stained (e.g., with Hematoxylin & Eosin or specific stains for eosinophils) to assess inflammatory cell infiltration.
-
Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor like methacholine is measured using whole-body plethysmography.
-
Experimental Workflow for Asthma Model
Caption: Workflow for validating a CCR3 antagonist.
Conclusion
The use of CCR3 knockout mouse models provides a robust framework for validating the on-target effects of CCR3 antagonists. A successful antagonist should phenocopy the key characteristics of the knockout mouse, namely the reduction of eosinophil recruitment and the amelioration of disease pathology in relevant inflammatory models. The comparative data presented in this guide demonstrates a clear path for researchers to establish the efficacy and mechanism of action of novel CCR3-targeting therapeutics.
References
- 1. Novel Peptide Nanoparticle Biased Antagonist of CCR3 Blocks Eosinophil Recruitment and Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The murine CCR3 receptor regulates both the role of eosinophils and mast cells in allergen-induced airway inflammation and hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of CCR3 Antagonist Data: A Comparative Analysis
For researchers, scientists, and drug development professionals, the reproducibility of published data is a cornerstone of scientific advancement. This guide provides a comparative analysis of published data for prominent CCR3 antagonists, focusing on key performance indicators and the experimental methodologies used to generate these findings. By presenting data from multiple sources, this guide aims to offer an objective view of the consistency and reproducibility of experimental results for these compounds.
The C-C chemokine receptor 3 (CCR3) is a G-protein-coupled receptor (GPCR) that plays a pivotal role in eosinophil-driven inflammation, making it a key target for therapeutic intervention in allergic diseases such as asthma.[1] Numerous small molecule antagonists have been developed to block the interaction of CCR3 with its primary ligands, the eotaxins (CCL11, CCL24, CCL26).[1] This guide will focus on a selection of well-characterized CCR3 antagonists to assess the reproducibility of their reported biological activities.
Comparative Efficacy of CCR3 Antagonists
The inhibitory potency of CCR3 antagonists is a critical parameter for their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an antagonist required to inhibit a biological response by 50%. The following tables summarize the reported IC50 values for several CCR3 antagonists from various published studies. Consistency in these values across different reports, particularly when similar experimental conditions are employed, can be an indicator of data reproducibility.
| Antagonist | Assay Type | Ligand | Cell Line/System | Reported IC50 (nM) |
| GW766994 | Sputum Eosinophil Count | Endogenous | Human Subjects (Asthma) | Not Applicable (No significant reduction)[2] |
| Chemotaxis Assay | Sputum Supernatant | Human Eosinophils (ex vivo) | Attenuated chemotaxis[2] | |
| SB-328437 | Radioligand Binding | 125I-eotaxin | Human Eosinophils | 4.5[3] |
| Radioligand Binding | 125I-eotaxin | Not Specified | 4 | |
| Calcium Mobilization | Eotaxin (CCL11) | RBL-2H3-CCR3 cells | 38 | |
| Calcium Mobilization | Eotaxin-2 (CCL24) | RBL-2H3-CCR3 cells | 35 | |
| Calcium Mobilization | MCP-4 (CCL13) | RBL-2H3-CCR3 cells | 20 | |
| Chemotaxis | Eotaxin, Eotaxin-2, MCP-4 | Human Eosinophils | Potent inhibition | |
| YM-355179 | Radioligand Binding | CCL11 | B300-19-CCR3 cells | 7.6 |
| Radioligand Binding | CCL5 | B300-19-CCR3 cells | 24 | |
| Calcium Influx | CCL11 | Not Specified | 8.0 | |
| Chemotaxis | CCL11 | Not Specified | 24 | |
| Eosinophil Degranulation | CCL11 | Not Specified | 29 |
Experimental Protocols
Detailed methodologies are crucial for assessing and replicating experimental findings. Below are summaries of the key experimental protocols cited in the comparison tables.
Radioligand Binding Assays
These assays directly measure the ability of a compound to displace a radiolabeled ligand from its receptor.
-
General Protocol:
-
A cell line engineered to express high levels of CCR3 (e.g., B300-19 or RBL-2H3 cells) or isolated human eosinophils are used as the source of the receptor.
-
Cell membranes or whole cells are incubated with a constant concentration of a radiolabeled CCR3 ligand, such as 125I-eotaxin.
-
Increasing concentrations of the unlabeled antagonist are added to compete for binding to the receptor.
-
After reaching equilibrium, bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured, and the IC50 value is calculated as the concentration of antagonist that displaces 50% of the specifically bound radioligand.
-
Calcium Mobilization/Influx Assays
CCR3 activation by its ligands leads to an increase in intracellular calcium concentration. Antagonists are evaluated based on their ability to block this response.
-
General Protocol:
-
CCR3-expressing cells (e.g., RBL-2H3-CCR3) are loaded with a calcium-sensitive fluorescent dye.
-
Cells are pre-incubated with varying concentrations of the CCR3 antagonist.
-
A CCR3 agonist (e.g., eotaxin/CCL11) is added to stimulate the cells.
-
The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorometric plate reader.
-
The IC50 value is determined as the concentration of antagonist that inhibits the agonist-induced calcium response by 50%.
-
Chemotaxis Assays
These functional assays measure the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
-
General Protocol:
-
A multi-well chamber with a microporous membrane separating the upper and lower wells is used.
-
A solution containing a CCR3 ligand (e.g., eotaxin) is placed in the lower chamber to act as a chemoattractant.
-
A suspension of CCR3-expressing cells (e.g., human eosinophils) that have been pre-treated with different concentrations of the antagonist is added to the upper chamber.
-
The chamber is incubated to allow for cell migration through the membrane towards the chemoattractant.
-
The number of cells that have migrated to the lower chamber is quantified.
-
The IC50 value is calculated as the concentration of antagonist that reduces cell migration by 50%.
-
Visualizing the Pathways and Processes
To better understand the context of these experiments, the following diagrams illustrate the CCR3 signaling pathway and a typical workflow for evaluating CCR3 antagonists.
Caption: CCR3 signaling pathway and point of antagonist intervention.
Caption: Generalized workflow for the evaluation of CCR3 antagonists.
Discussion on Reproducibility
Direct replication studies, where one laboratory attempts to reproduce the exact findings of another, are not always readily available in the published literature. However, an assessment of reproducibility can be inferred by comparing data from different research groups on the same compound.
For SB-328437 , there appears to be a good consensus on its in vitro potency. Multiple sources report an IC50 in the low nanomolar range (around 4-4.5 nM) in radioligand binding assays. The data for functional assays, such as calcium mobilization, also show reasonable consistency, with IC50 values in the 20-40 nM range reported by the same original source in different publications.
For YM-355179 , the available data primarily comes from a single comprehensive publication, making a direct comparison of reproducibility from independent labs challenging. However, the detailed reporting of their methodologies provides a strong foundation for other researchers to attempt replication.
The case of GW766994 highlights the complexities of translating in vitro potency to clinical efficacy. While it was developed as a potent CCR3 antagonist, a clinical trial in patients with asthma and eosinophilic bronchitis did not show a significant reduction in sputum eosinophils, the primary endpoint. However, the study did show attenuation of the chemotactic activity of sputum supernatant ex vivo, suggesting that the drug was active at the receptor. This discrepancy underscores the importance of evaluating compounds in multiple, increasingly complex biological systems to fully understand their therapeutic potential.
Conclusion
The reproducibility of published data for CCR3 antagonists can be indirectly assessed by comparing the results from multiple studies. For well-characterized compounds like SB-328437, there is a good level of consistency in the reported in vitro potency, suggesting that the fundamental findings are reproducible. However, as illustrated by GW766994, in vitro and ex vivo activity do not always predict clinical efficacy, highlighting the importance of a multi-faceted approach to drug evaluation. Future research, including direct replication studies and the publication of negative data, would further strengthen the scientific community's confidence in the reported activities of CCR3 antagonists.
References
- 1. Novel Peptide Nanoparticle Biased Antagonist of CCR3 Blocks Eosinophil Recruitment and Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of CCR3 Antagonist 1: A Comprehensive Guide for Laboratory Professionals
Providing crucial safety and logistical information for the proper disposal of CCR3 antagonist 1, this guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance.
Given that "this compound" is a designation for a potent research chemical, it is imperative to handle it with the utmost care throughout its lifecycle, including disposal.[1][2][3][4][5] While specific compositions may vary, the following guidelines are based on best practices for the disposal of potent, potentially hazardous research compounds and cytotoxic agents. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact compound in use before proceeding with any handling or disposal protocols.
Waste Stream Management
Proper segregation of waste is the foundation of safe disposal in a laboratory setting. All materials that have come into contact with this compound must be treated as hazardous chemical waste.
| Waste Stream | Recommended Disposal Method |
| Unused/Expired this compound (Solid) | Dispose of as hazardous chemical waste. Do not discard in regular trash or down the drain. |
| Solutions Containing this compound | Collect in a dedicated, sealed, and leak-proof hazardous waste container. The container should be clearly labeled. |
| Contaminated Labware (e.g., vials, pipette tips, gloves, weighing paper) | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated Personal Protective Equipment (PPE) | All used PPE, such as gloves and lab coats, should be discarded as hazardous or cytotoxic waste. |
| Spill Cleanup Materials | The residue of spill clean-up materials, including contaminated rags and absorbents, must be collected and disposed of as hazardous waste. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste.
1. Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure that appropriate PPE is worn. This includes, but is not limited to, a lab coat, safety goggles or a face shield, and chemical-resistant gloves.
2. Waste Segregation: At the point of generation, meticulously segregate all waste contaminated with this compound from other laboratory waste streams. This includes unused compounds, solutions, and contaminated consumables.
3. Containment:
-
Solid Waste: Place unused or expired this compound and other contaminated solids into a designated, robust, and sealable hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. This container must be kept securely closed when not in use.
4. Labeling: All hazardous waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents in the waste stream. The date of accumulation should also be recorded on the label.
5. Storage: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. It is crucial to ensure that incompatible waste types are segregated to prevent any adverse chemical reactions. Laboratories should generally accumulate no more than 25 gallons of chemical waste in total.
6. Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound. A common and effective procedure involves wiping surfaces with a suitable solvent (such as 70% ethanol) followed by a cleaning agent. All cleaning materials used in this process must be disposed of as hazardous waste.
7. Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified chemical waste disposal service. Do not attempt to dispose of this material through standard waste channels.
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
